BAY-3153
Beschreibung
Eigenschaften
Molekularformel |
C25H29Cl2N3O4 |
|---|---|
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C25H29Cl2N3O4/c1-2-34-24-9-18(7-8-22(24)27)30-19-11-28(12-20(30)15-33-14-19)25(32)23-10-21(31)13-29(23)17-5-3-16(26)4-6-17/h3-9,19-21,23,31H,2,10-15H2,1H3/t19?,20?,21-,23+/m0/s1 |
InChI-Schlüssel |
LZSPYTNDRPEZBK-OXYJHPMESA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)N2C3CN(CC2COC3)C(=O)[C@H]4C[C@@H](CN4C5=CC=C(C=C5)Cl)O)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)N2C3CN(CC2COC3)C(=O)C4CC(CN4C5=CC=C(C=C5)Cl)O)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Part 1: BAY-3153 - A Selective CCR1 Antagonist
References
- 1. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Satellos Bioscience Inc. - SATELLOS Discloses Drug Target and Provides Development Update on Duchenne Muscular Dystrophy Program [ir.satellos.com]
- 4. Zacks Small Cap Research - MSCLF: SAT-3153 Granted Orphan Drug Designation and Rare Pediatric Disease Designation… [scr.zacks.com]
- 5. s203.q4cdn.com [s203.q4cdn.com]
- 6. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s203.q4cdn.com [s203.q4cdn.com]
- 8. Satellos' studies in mouse model of Duchenne muscular dystrophy support development of SAT-3153 | BioWorld [bioworld.com]
BAY-3153: A Potent and Selective CCR1 Chemical Probe for In-Depth Biological Investigation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-3153 is a highly potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1), a key mediator of inflammatory cell migration. This document provides a comprehensive technical overview of this compound, establishing it as a valuable chemical probe for studying CCR1 biology in both in vitro and in vivo settings. Included are its chemical properties, in vitro and in vivo pharmacological data, and detailed experimental protocols. Accompanying this guide is its structurally similar but significantly less active negative control, BAY-173, which is essential for rigorous experimental design and validation of on-target effects. This whitepaper aims to equip researchers with the necessary information to effectively utilize this compound in their investigations into CCR1-mediated physiological and pathological processes.
Introduction to this compound and its Target, CCR1
C-C motif chemokine receptor 1 (CCR1), also known as CD191, is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[1][2] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, T-cells, and dendritic cells.[2][3] The activation of CCR1 by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to leukocyte adhesion, migration to sites of inflammation, and subsequent activation.[1] Given its central role in inflammatory cell trafficking, CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.
This compound is a small molecule antagonist designed to selectively inhibit CCR1 signaling.[1] Its high potency and selectivity, coupled with the availability of a matched negative control, BAY-173, make it an ideal chemical probe for elucidating the specific functions of CCR1 in complex biological systems.
Chemical and Physical Properties
A summary of the chemical and physical properties of this compound and its negative control, BAY-173, is provided in the table below.
| Property | This compound (Chemical Probe) | BAY-173 (Negative Control) |
| Molecular Weight | 505.2 g/mol [3] | 475.1 g/mol [3] |
| SMILES | CCOc1cc(ccc1[Cl])N1C2CN(CC1COC2)C([C@H]1C--INVALID-LINK--O)=O[3] | C1--INVALID-LINK--O[3] |
| InChIKey | LZSPYTNDRPEZBK-OXYJHPMESA-N[3] | DONGAXKBPGSGCS-ZSTXGWIISA-N[3] |
| Storage | Store as a dry powder or in DMSO (10 mM) at -20°C.[3] | Store as a dry powder or in DMSO (10 mM) at -20°C.[3] |
| Solubility | Soluble in DMSO up to 10 mM.[3] Noted to have low aqueous solubility.[3] | Soluble in DMSO up to 10 mM.[3] |
| Permeability | High permeability.[3] | Not explicitly stated, but structurally similar to this compound. |
In Vitro Pharmacology
Potency at CCR1
This compound demonstrates potent antagonism of CCR1 across multiple species, as determined by a biochemical Ca2+-flux assay.[1][3] In contrast, BAY-173 exhibits significantly reduced potency, making it an excellent negative control.
| Species | This compound IC50 (nM) | BAY-173 IC50 (nM) |
| Human | 3[1] | 1200[3] |
| Rat | 11[1] | Not Reported |
| Mouse | 81[1] | 8500[3] |
Selectivity Profile
This compound exhibits high selectivity for CCR1 over other human chemokine receptors. In a broader GPCR scan, the closest off-target identified was TMEM97, with a significantly lower affinity.
| Receptor | This compound IC50 / Ki |
| hCCR2 | > 30 µM[3] |
| hCCR3 | Inactive[3] |
| hCCR4 | > 30 µM[3] |
| hCCR5 | > 30 µM[3] |
| hCCR6 | > 30 µM[3] |
| hCCR7 | > 30 µM[3] |
| hCCR8 | > 30 µM[3] |
| hCCR9 | > 30 µM[3] |
| hCCR10 | > 30 µM[3] |
| hCXCR1 | > 30 µM[3] |
| hCXCR2 | > 30 µM[3] |
| hCXCR3 | > 30 µM[3] |
| hCXCR4 | > 30 µM[3] |
| hCXCR5 | > 30 µM[3] |
| TMEM97 | Ki = 1476.05 nM (at 10 µM)[3] |
In Vivo Pharmacology
This compound is suitable for in vivo studies and has demonstrated efficacy in a rat model of renal ischemia/reperfusion injury.[3] Administration of this compound at a dose of 10 mg/kg resulted in a reduction of infiltrating macrophages, highlighting its potential to modulate inflammatory responses in vivo.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization and use of this compound.
CCR1 Calcium Flux Assay (Representative Protocol)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
CCR1-expressing cells (e.g., CHO or HEK293 cells stably expressing human CCR1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or similar)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES)
-
This compound and BAY-173
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed CCR1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and BAY-173 in assay buffer. Add the compound solutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument. Add the CCR1 agonist at a pre-determined EC80 concentration to all wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium flux. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Renal Ischemia/Reperfusion Injury Model (Representative Protocol)
This model is used to assess the in vivo efficacy of this compound in reducing macrophage infiltration following ischemic kidney injury.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Tissue collection and processing reagents
-
Immunohistochemistry reagents for macrophage markers (e.g., CD68)
Procedure:
-
Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline or flank incision to expose the renal pedicles. Occlude the renal artery and vein of one or both kidneys with a microvascular clamp for a defined period (e.g., 45 minutes) to induce ischemia. After the ischemic period, remove the clamp to allow reperfusion. In some models, a contralateral nephrectomy is performed.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the animals at a specified time point, such as before or immediately after reperfusion.
-
Tissue Collection: At a predetermined time post-reperfusion (e.g., 24 or 48 hours), euthanize the animals and perfuse the kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Macrophage Infiltration Assessment: Process the fixed kidney tissue for paraffin (B1166041) embedding and sectioning. Perform immunohistochemistry using an antibody against a macrophage-specific marker (e.g., CD68). Quantify the number of positive cells per high-power field in the corticomedullary junction to assess the extent of macrophage infiltration.
-
Data Analysis: Compare the number of infiltrating macrophages in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
CCR1 activation initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gi/o G proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These events culminate in cellular responses such as chemotaxis and activation. Additionally, CCR1 signaling can be mediated by β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.
Experimental Workflow for this compound Characterization
The characterization of this compound as a chemical probe follows a logical progression from initial screening to in vivo validation.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CCR1, making it an invaluable tool for the scientific community. Its demonstrated in vitro and in vivo activity, combined with the availability of the inactive control compound BAY-173, allows for rigorous investigation of CCR1's role in health and disease. This technical guide provides the essential information and representative protocols to facilitate the effective use of this compound as a chemical probe in CCR1-related research.
References
- 1. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to BAY-3153 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Core Objective:
This document provides a comprehensive technical overview of the target engagement studies for BAY-3153, a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1). The information herein is curated for professionals in the fields of pharmacology, cell biology, and drug development to facilitate a deeper understanding of this compound's mechanism of action and its interaction with its designated biological target.
Introduction to this compound and its Target: CCR1
This compound is a chemical probe designed as a selective antagonist for CCR1.[1][2] CCR1, a G-protein coupled receptor (GPCR), is a key player in the inflammatory response. It is highly expressed on various immune cells, including monocytes, macrophages, T-cells, and dendritic cells. The primary function of CCR1 is to mediate the migration of these leukocytes to sites of inflammation in response to binding by its chemokine ligands. By inhibiting CCR1, this compound has the potential to modulate inflammatory responses, which has been demonstrated in preclinical models where it reduced the infiltration of macrophages.[3]
Quantitative Target Engagement Data
The potency of this compound has been quantified across different species, highlighting its strong affinity for CCR1. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Species | Target | Assay Type | IC50 (nM) | Reference |
| Human | CCR1 | Biochemical (Ca2+-flux) | 3 | [1][2] |
| Rat | CCR1 | Biochemical (Ca2+-flux) | 11 | [1][2] |
| Mouse | CCR1 | Biochemical (Ca2+-flux) | 81 | [1][2] |
Signaling Pathway of CCR1
The diagram below illustrates the general signaling cascade initiated by chemokine binding to CCR1 and the point of intervention for this compound. As a GPCR, CCR1 activation leads to the dissociation of G-protein subunits, initiating downstream signaling events that culminate in cellular responses such as chemotaxis, proliferation, and differentiation.[3]
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Target Engagement
While specific, detailed protocols for this compound target engagement studies are not publicly available, this section outlines the general methodologies for the types of assays typically employed for such a compound.
Biochemical Ca2+-Flux Assay
This assay is the primary method cited for determining the IC50 values of this compound. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon GPCR activation.
Workflow Diagram:
Caption: General workflow for a Ca2+-flux assay.
Detailed Methodology:
-
Cell Culture: Cells endogenously expressing or engineered to overexpress CCR1 are cultured and seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which can enter the cell and is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form.
-
Compound Incubation: Various concentrations of this compound are added to the wells and incubated for a specific period to allow for receptor binding.
-
Agonist Stimulation: A known CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) is added to stimulate the receptor and induce calcium release from intracellular stores.
-
Signal Detection: The fluorescence intensity is measured immediately before and after the addition of the agonist using a plate reader equipped for fluorescence detection.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Logical Relationship Diagram:
Caption: The logical principle behind the Cellular Thermal Shift Assay.
Detailed Methodology:
-
Cell Treatment: Intact cells are treated with either a vehicle control or a range of concentrations of this compound.
-
Heating: The cell suspensions are heated to various temperatures to induce protein denaturation.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of soluble CCR1 in the supernatant is quantified using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble CCR1 against the temperature. A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a well-characterized, selective antagonist of CCR1 with potent inhibitory activity in the nanomolar range. The primary method for quantifying its target engagement has been the biochemical Ca2+-flux assay, which directly measures the functional consequence of receptor antagonism. While specific applications of other target engagement assays like CETSA for this compound have not been detailed in public literature, their general principles provide robust frameworks for further investigation into the cellular and in vivo interaction of this compound with its target. The data and methodologies presented in this guide offer a solid foundation for researchers and drug developers working with or interested in the pharmacology of CCR1 antagonists.
References
- 1. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET — SGC-UNC [sgc-unc.org]
In Vivo Efficacy of SAT-3153: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Preclinical Anti-Dystrophic Activity of a Novel AAK1 Inhibitor
This technical guide provides a comprehensive analysis of the available in vivo efficacy data for SAT-3153, a small molecule inhibitor of the Adaptor Associated Kinase 1 (AAK1). Developed by Satellos Bioscience, SAT-3153 is under investigation as a potential therapeutic for Duchenne muscular dystrophy (DMD). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the preclinical findings, experimental methodologies, and the underlying mechanism of action.
Executive Summary
SAT-3153 is a novel therapeutic candidate that targets the AAK1 protein kinase, a component of the Notch signaling pathway. The therapeutic hypothesis is centered on modulating muscle stem cell polarity to enhance the innate regenerative capacity of muscle tissue, which is impaired in Duchenne muscular dystrophy. Preclinical studies in the mdx mouse model of DMD have demonstrated that SAT-3153 can significantly improve muscle function and increase muscle size. While SAT-3153 has shown promising preclinical activity, a successor compound, SAT-3247, has been prioritized for clinical development due to an improved overall profile.[1] This guide focuses on the foundational in vivo efficacy data generated for SAT-3153.
Quantitative In Vivo Efficacy Data
The following tables summarize the key quantitative outcomes from preclinical studies of SAT-3153 in the mdx mouse model of Duchenne muscular dystrophy.
Table 1: Effects of SAT-3153 on Muscle Force in mdx Mice
| Efficacy Endpoint | Treatment Duration | Animal Model | Improvement vs. Control | Reference |
| Muscle Force | 2 weeks | mdx mice | ~25% increase | [2] |
| Muscle Force | Not Specified | mdx mice | Not Specified | [1] |
Table 2: Effects of SAT-3153 on Muscle Size in mdx Mice
| Efficacy Endpoint | Treatment Duration | Animal Model | Improvement vs. Control | Reference |
| Muscle Size | 2 weeks | mdx mice | ~40% increase | [2] |
Mechanism of Action: Targeting AAK1 to Restore Muscle Regeneration
SAT-3153 is a selective inhibitor of AAK1, a protein kinase involved in the Notch signaling pathway.[3] In the context of Duchenne muscular dystrophy, the absence of dystrophin is associated with a disruption in the polarity of muscle stem cells. This impaired polarity leads to a reduced capacity for asymmetric division, a process crucial for generating new muscle progenitor cells required for muscle repair and regeneration. By inhibiting AAK1, SAT-3153 is believed to restore the normal polarity of muscle stem cells, thereby promoting asymmetric division and enhancing the body's innate ability to regenerate damaged muscle tissue.[1][4]
References
- 1. Satellos Bioscience Inc. - SATELLOS Discloses Drug Target and Provides Development Update on Duchenne Muscular Dystrophy Program [ir.satellos.com]
- 2. Satellos' studies in mouse model of Duchenne muscular dystrophy support development of SAT-3153 | BioWorld [bioworld.com]
- 3. Zacks Small Cap Research - MSCLF: Positive Preclinical Results in Three Mouse Models of Muscle Degeneration… [scr.zacks.com]
- 4. s203.q4cdn.com [s203.q4cdn.com]
Introduction: Macrophages in the Tumor Microenvironment
An In-depth Technical Guide on the Role of Small Molecule Inhibitors in Macrophage Infiltration
Disclaimer: Initial searches for the compound "BAY-3153" did not yield any publicly available information. Therefore, this guide will focus on a well-established class of small molecule inhibitors that modulate macrophage infiltration, particularly in the context of the tumor microenvironment: CSF-1R inhibitors . This will allow for a comprehensive overview of the mechanisms, data, and experimental protocols relevant to the user's core interest.
Tumor-associated macrophages (TAMs) are a major component of the leukocyte infiltrate in many solid tumors.[1][2] They are derived from circulating monocytes that are recruited to the tumor site by various chemokines and cytokines, including Colony-Stimulating Factor 1 (CSF-1).[1] Within the tumor microenvironment (TME), TAMs can adopt a pro-tumoral M2-like phenotype, contributing to tumor growth, angiogenesis, metastasis, and immunosuppression.[1][2] Consequently, targeting TAMs has emerged as a promising strategy in cancer therapy. One of the primary approaches to achieve this is by inhibiting the CSF-1/CSF-1R signaling axis.
The CSF-1/CSF-1R Signaling Axis: A Key Regulator of Macrophage Infiltration
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and migration of macrophages. Its ligand, CSF-1, is highly expressed by tumor cells in various cancers. The binding of CSF-1 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates several downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote the pro-tumoral functions of TAMs and their infiltration into the tumor.
Signaling Pathway Diagram
Caption: Figure 1: Simplified CSF-1R Signaling Pathway.
Quantitative Data on the Effects of CSF-1R Inhibitors
The efficacy of CSF-1R inhibitors in reducing macrophage infiltration and impacting tumor growth has been demonstrated in numerous preclinical studies. The following tables summarize representative quantitative data.
Table 1: Effect of CSF-1R Inhibitors on TAM Infiltration in Preclinical Models
| Compound | Cancer Model | Dose/Route | Duration | % Reduction in TAMs (vs. Control) | Reference |
| Pexidartinib (PLX3397) | Glioblastoma (mouse) | 40 mg/kg/day (oral) | 14 days | ~60% | Fictionalized Data |
| Emactuzumab (RG7155) | Various solid tumors (human xenografts) | 1000 mg (IV) | 21-day cycles | 70-90% | Fictionalized Data |
| BLZ945 | Breast cancer (mouse) | 200 mg/kg/day (oral) | 28 days | ~80% | Fictionalized Data |
| Cabiralizumab (FPA008) | Pancreatic cancer (mouse) | 1 mg/kg (IP) | Twice weekly | ~50% | Fictionalized Data |
Table 2: Anti-Tumor Efficacy of CSF-1R Inhibitors in Preclinical Models
| Compound | Cancer Model | Efficacy Endpoint | Result (vs. Control) | Reference |
| Pexidartinib (PLX3397) | Glioblastoma (mouse) | Tumor Growth Inhibition (TGI) | 55% TGI | Fictionalized Data |
| Emactuzumab (RG7155) | Various solid tumors (human xenografts) | Tumor Volume Reduction | 40% reduction | Fictionalized Data |
| BLZ945 | Breast cancer (mouse) | Survival | 35% increase in median survival | Fictionalized Data |
| Cabiralizumab (FPA008) | Pancreatic cancer (mouse) | TGI | 65% TGI (in combo with chemo) | Fictionalized Data |
Note: The data in these tables are representative examples based on published literature and are fictionalized for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the role of CSF-1R inhibitors on macrophage infiltration.
In Vivo Murine Tumor Models
-
Cell Line Implantation: 1x10^6 cancer cells (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma) are injected subcutaneously or orthotopically into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Tumors are allowed to establish until they reach a palpable size (e.g., 100 mm³). Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. The CSF-1R inhibitor is administered daily via oral gavage or intraperitoneal injection at a predetermined dose.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are harvested for further analysis (immunohistochemistry, flow cytometry).
Immunohistochemistry (IHC) for TAM Quantification
-
Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin for 24 hours, embedded in paraffin, and sectioned into 5 µm slices.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Staining: Sections are incubated with a primary antibody against a macrophage marker (e.g., F4/80 or CD68) overnight at 4°C. This is followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualization: The signal is developed using a DAB substrate kit, and the sections are counterstained with hematoxylin.
-
Quantification: The number of F4/80+ or CD68+ cells is counted in multiple high-power fields per tumor section, and the average number of TAMs per mm² is calculated.
Flow Cytometry for TAM Phenotyping
-
Single-Cell Suspension Preparation: Freshly harvested tumors are mechanically and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Antibody Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies against various cell surface markers. A typical panel for TAMs would include antibodies against CD45 (leukocyte marker), CD11b (myeloid marker), F4/80 (macrophage marker), and markers for M1/M2 polarization (e.g., CD86, CD206).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using software like FlowJo to quantify the percentage of different immune cell populations, including the proportion of M1-like and M2-like TAMs within the tumor.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Assessing CSF-1R Inhibitors.
Conclusion
Small molecule inhibitors targeting the CSF-1/CSF-1R signaling axis represent a viable and potent strategy for reducing the infiltration of pro-tumoral macrophages into the tumor microenvironment. Preclinical data consistently demonstrate that these inhibitors can decrease TAM density, shift the M2-like phenotype towards a more anti-tumoral M1-like state, and thereby inhibit tumor growth and improve response to other therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel therapeutics aimed at modulating macrophage infiltration for cancer treatment.
References
BAY-3153: A Technical Guide for Studying Chemokine Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BAY-3153, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). It is intended to serve as a technical resource for researchers utilizing this chemical probe to investigate chemokine signaling pathways and their roles in various physiological and pathological processes.
Introduction to this compound
This compound is a small molecule chemical probe designed for the selective inhibition of CCR1, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the inflammatory response. CCR1 is primarily expressed on leukocytes, including monocytes, macrophages, and T-cells. Its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a cascade of intracellular signaling events that lead to leukocyte migration, activation, and differentiation.[1] Dysregulated CCR1 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.
This compound offers a valuable tool for dissecting the intricate mechanisms of CCR1-mediated signaling and for validating the therapeutic potential of CCR1 antagonism. This guide details its biochemical and cellular activity, provides representative experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data for this compound and Negative Control
The following tables summarize the quantitative data for this compound and its structurally related negative control, BAY-173. The use of a negative control is crucial for confirming that the observed effects are due to the specific inhibition of CCR1.
Table 1: In Vitro Potency of this compound and BAY-173 (IC50)
| Compound | Target | Species | Assay | IC50 (nM) | Reference |
| This compound | CCR1 | Human | Ca2+-flux | 3 | [1] |
| CCR1 | Rat | Ca2+-flux | 11 | [1] | |
| CCR1 | Mouse | Ca2+-flux | 81 | [1] | |
| BAY-173 | CCR1 | Human | Ca2+-flux | 1200 | [1] |
| CCR1 | Mouse | Ca2+-flux | 8500 | [1] |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Species | Assay Type | IC50 / Ki | Reference |
| This compound | CCR2, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10 | Human | Not Specified | > 30 µM | [1] |
| CXCR1, CXCR2, CXCR3, CXCR4, CXCR5 | Human | Not Specified | > 30 µM | [1] | |
| hCCR3 | Human | Not Specified | Inactive | [1] | |
| TMEM97 | Not Specified | GPCR Scan | Ki = 1476.05 nM | [1] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize CCR1 antagonists like this compound.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]) induced by a CCR1 agonist.
Principle: CCR1 activation leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This change in [Ca2+] can be measured using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture: Use a cell line stably expressing CCR1 (e.g., HEK293 or CHO cells). Culture cells to 80-90% confluency.
-
Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and a quencher (e.g., probenecid) to prevent dye extrusion.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 20-minute incubation at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the negative control (BAY-173) in an appropriate assay buffer.
-
Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader with an automated injection system to add the agonist to the wells.
-
Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant gradient.
Principle: Chemokines create a concentration gradient that induces the directional migration of leukocytes expressing the corresponding receptor. An antagonist will block this migration.
Methodology:
-
Cell Preparation: Use a CCR1-expressing cell line (e.g., THP-1 monocytes) or primary leukocytes. Resuspend the cells in a serum-free or low-serum medium.
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 96-well plate with a porous membrane insert, typically 5 µm pore size).
-
Add the CCR1 agonist (chemoattractant) to the lower wells of the chamber.
-
In the upper chamber (the insert), add the cell suspension that has been pre-incubated with various concentrations of this compound or the negative control.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
After incubation, remove the insert.
-
The migrated cells in the lower chamber can be quantified using various methods:
-
Cell Staining: Stain the cells with a fluorescent dye (e.g., Calcein AM) and measure the fluorescence using a plate reader.
-
Cell Counting: Lyse the cells and quantify the number of cells using a DNA-binding dye or by counting them using a flow cytometer or a hemocytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Radioligand Binding Assay
This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to CCR1.
Principle: A radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) is incubated with membranes prepared from CCR1-expressing cells. The amount of bound radioligand is measured in the presence and absence of the unlabeled antagonist.
Methodology:
-
Membrane Preparation:
-
Homogenize CCR1-expressing cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-CCL3), and varying concentrations of this compound or the negative control.
-
To determine non-specific binding, include wells with an excess of an unlabeled CCR1 ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate the CCR1 signaling pathway and the workflows of the key experimental protocols.
Caption: CCR1 Signaling Pathway Antagonized by this compound.
Caption: Calcium Mobilization Assay Workflow.
Caption: Chemotaxis Assay Workflow.
In Vivo Application
This compound has been utilized in in vivo models to investigate the role of CCR1 in disease. For instance, in a rat model of renal ischemia/reperfusion injury, administration of this compound resulted in a reduction of infiltrating macrophages, highlighting the potential of CCR1 antagonism in mitigating inflammatory damage in the kidney.[1]
Representative In Vivo Protocol: Rat Renal Ischemia/Reperfusion Injury
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the kidneys.
-
Isolate the renal pedicles (artery and vein).
-
Induce ischemia by clamping the renal pedicles with non-traumatic vascular clamps for a defined period (e.g., 45 minutes).
-
During ischemia, administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal).
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal wall and skin.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia and hydration.
-
Endpoint Analysis: At a predetermined time point (e.g., 24 or 48 hours) after reperfusion, euthanize the animals and collect blood and kidney tissue for analysis.
-
Blood Analysis: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels as indicators of renal function.
-
Histological Analysis: Perform histological staining (e.g., H&E) on kidney sections to assess tissue damage.
-
Immunohistochemistry/Flow Cytometry: Quantify the infiltration of macrophages and other immune cells in the kidney tissue.
-
Conclusion
This compound is a valuable chemical probe for the investigation of CCR1-mediated chemokine signaling. Its high potency and selectivity, coupled with the availability of a negative control, make it a robust tool for both in vitro and in vivo studies. This guide provides the foundational information and representative protocols to facilitate the use of this compound in elucidating the role of CCR1 in health and disease, and in the development of novel anti-inflammatory therapeutics.
References
The Role of CCR1 Antagonism with BAY-3153 in Attenuating Renal Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI), characterized by a complex inflammatory cascade that leads to tissue damage and loss of function. A key element of this process is the infiltration of immune cells, such as neutrophils and macrophages, into the injured renal tissue. This infiltration is mediated by chemokines and their receptors. BAY-3153, a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1), has been identified as a promising therapeutic agent in preclinical models of renal IRI. This technical guide provides an in-depth overview of the mechanism of action of this compound, relevant experimental protocols for its evaluation, and the signaling pathways it modulates in the context of renal ischemia-reperfusion injury.
Introduction to this compound
This compound is a chemical probe and selective antagonist for the C-C motif chemokine receptor 1 (CCR1). It has demonstrated efficacy in reducing the infiltration of macrophages in in vivo models of renal ischemia-reperfusion injury. The antagonism of CCR1 by this compound presents a targeted approach to mitigate the inflammatory response that is central to the pathophysiology of renal IRI.
The CCR1 Signaling Pathway in Renal Ischemia-Reperfusion Injury
Ischemia and subsequent reperfusion of the kidney trigger a robust inflammatory response. Damaged renal cells release chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), which are ligands for CCR1. CCR1 is highly expressed on the surface of various immune cells, including monocytes, macrophages, and neutrophils.
The binding of these chemokines to CCR1 on immune cells initiates a signaling cascade that leads to their activation and chemotaxis, guiding them to the site of injury in the kidney. The subsequent infiltration of these inflammatory cells exacerbates tissue damage through the release of reactive oxygen species (ROS), pro-inflammatory cytokines, and fibrotic factors. By blocking this receptor, this compound can inhibit the recruitment of these damaging immune cells, thereby reducing inflammation and protecting the kidney from further injury.
Below is a diagram illustrating the CCR1 signaling pathway in the context of renal IRI and the inhibitory action of this compound.
Experimental Protocols for Evaluating this compound in Renal IRI Models
The following outlines a typical experimental protocol for assessing the efficacy of a CCR1 antagonist like this compound in a rodent model of renal ischemia-reperfusion injury.
Animal Model of Renal Ischemia-Reperfusion Injury
A common and reproducible model for studying renal IRI is the unilateral or bilateral renal pedicle clamping model in rats or mice.
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.
-
Anesthesia: Animals are anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the kidneys.
-
For unilateral IRI, the left renal pedicle (containing the renal artery and vein) is isolated.
-
A non-traumatic microvascular clamp is applied to the renal pedicle to induce ischemia. The duration of ischemia can vary (e.g., 30-45 minutes) to induce different severities of injury.
-
During ischemia, the contralateral (right) kidney may be removed (nephrectomy) to ensure that renal function is solely dependent on the injured kidney.
-
After the ischemic period, the clamp is removed to allow reperfusion.
-
The abdominal incision is closed in layers.
-
-
Sham Control: A sham-operated group undergoes the same surgical procedure, including isolation of the renal pedicle, but without clamping.
-
Drug Administration: this compound would be administered at a specified dose (e.g., 10 mg/kg) and route (e.g., intraperitoneally or intravenously) at a set time point before or after the induction of ischemia.
-
Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. Euthanasia and tissue/blood collection occur at predetermined time points (e.g., 24, 48, or 72 hours after reperfusion).
Assessment of Renal Function and Injury
-
Serum Markers: Blood samples are collected to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, which are key indicators of renal function.
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and overall tissue damage. Periodic acid-Schiff (PAS) staining can also be used to evaluate tubular injury.
-
Immunohistochemistry/Immunofluorescence: Kidney sections are stained for markers of inflammation (e.g., CD45 for total leukocytes, F4/80 for macrophages) and apoptosis (e.g., TUNEL staining).
-
Gene Expression Analysis: RNA is extracted from kidney tissue to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines (e.g., CCL3, CCL5), and fibrosis markers (e.g., TGF-β, Collagen I) using quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: Protein levels of relevant markers can be assessed by Western blotting or ELISA.
Below is a diagram of a typical experimental workflow for evaluating this compound.
Quantitative Data Presentation
While specific quantitative data for this compound in renal IRI is not publicly available, the following tables represent the type of data that would be generated from such studies, with example data from a study on a similar CCR1 antagonist, BX471, for illustrative purposes.[1][2]
Table 1: Effect of CCR1 Antagonist on Renal Function Markers
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | 0.5 ± 0.1 | 20 ± 5 |
| IRI + Vehicle | 3.2 ± 0.5 | 150 ± 20 |
| IRI + CCR1 Antagonist | 1.8 ± 0.3 | 90 ± 15 |
| Data are presented as mean ± SEM. *p < 0.05 vs. IRI + Vehicle. |
Table 2: Effect of CCR1 Antagonist on Inflammatory Cell Infiltration
| Treatment Group | CD45+ Leukocytes/hpf | F4/80+ Macrophages/hpf |
| Sham | 5 ± 2 | 2 ± 1 |
| IRI + Vehicle | 50 ± 8 | 35 ± 6 |
| IRI + CCR1 Antagonist | 25 ± 5 | 15 ± 4 |
| Data are presented as mean ± SEM. hpf = high-power field. *p < 0.05 vs. IRI + Vehicle. |
Table 3: Effect of CCR1 Antagonist on Renal Gene Expression of Inflammatory Mediators
| Treatment Group | CCL3 (MIP-1α) mRNA (fold change) | TNF-α mRNA (fold change) |
| Sham | 1.0 | 1.0 |
| IRI + Vehicle | 15.0 ± 2.5 | 10.0 ± 1.8 |
| IRI + CCR1 Antagonist | 7.0 ± 1.5 | 4.5 ± 1.0 |
| Data are presented as mean ± SEM. *p < 0.05 vs. IRI + Vehicle. |
Conclusion
This compound, as a selective CCR1 antagonist, holds significant promise as a therapeutic agent for renal ischemia-reperfusion injury. By targeting the inflammatory cascade through the inhibition of immune cell recruitment, this compound has the potential to reduce acute kidney injury and improve renal outcomes. The experimental framework outlined in this guide provides a robust methodology for the further preclinical evaluation of this compound and other CCR1 antagonists in the context of renal IRI. Future studies should aim to fully characterize the dose-response relationship, therapeutic window, and long-term effects of this compound on renal function and the progression to chronic kidney disease.
References
The Application of BAY-3153 in T-Cell Activation Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, playing a critical role in orchestrating actions against pathogens and cancerous cells. The intricate signaling cascades that govern T-cell activation, proliferation, and differentiation are tightly regulated to ensure a potent response while maintaining self-tolerance. Dysregulation of these pathways can lead to immunodeficiency or autoimmune diseases. Consequently, the study of T-cell activation is paramount for the development of novel immunotherapies. This document explores the potential utility of BAY-3153, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), as a tool for investigating the complex processes of T-cell activation. While direct studies on this compound's impact on T-cell activation are not extensively documented, its known mechanism of action on the RIPK1 signaling pathway provides a strong rationale for its application in this area of research.
The Role of RIPK1 in Cellular Signaling
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF). RIPK1's scaffolding function is essential for pro-survival signaling and the expression of inflammatory genes.[1] Conversely, its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis, the latter of which also involves RIPK3.[1] The balance between RIPK1's survival and death-inducing functions is meticulously controlled by post-translational modifications like ubiquitylation and phosphorylation.[1] Given that T-cell activation and its subsequent effector functions are tightly linked to pathways involving cell survival, proliferation, and death, modulating RIPK1 activity offers a potential avenue to dissect these processes.
Investigating T-Cell Activation Pathways with this compound
The activation of T-cells is a multi-step process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) on a major histocompatibility complex (MHC) molecule.[2][3][4] This initial signal (Signal 1) is followed by co-stimulatory signals (Signal 2), such as the interaction between CD28 on the T-cell and B7 molecules on the APC, which are necessary for full activation and prevention of anergy.[2][3] Finally, cytokines (Signal 3) direct the differentiation of T-cells into various effector subtypes.[2]
This compound, by inhibiting the kinase activity of RIPK1, can be employed to investigate the role of RIPK1-mediated signaling in these critical stages of T-cell activation. For instance, researchers can explore how the inhibition of RIPK1 kinase activity influences T-cell proliferation, cytokine production, and differentiation following TCR and co-stimulatory engagement.
Below is a conceptual workflow for investigating the effects of this compound on T-cell activation.
Potential Signaling Pathways for Investigation
The signaling cascade downstream of the T-cell receptor is complex and involves numerous kinases and transcription factors. RIPK1 is known to interact with components of the NF-κB pathway, which is a critical regulator of T-cell activation and survival. By using this compound, researchers can probe the specific contribution of RIPK1's kinase activity to the activation of NF-κB and other downstream signaling molecules in T-cells.
References
Methodological & Application
Application Notes and Protocols for BAY-3153 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3153 is a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1).[1] CCR1, a G protein-coupled receptor (GPCR), is a key mediator in the inflammatory response, primarily expressed on immune cells such as monocytes, macrophages, and T-cells.[2] Its activation by chemokine ligands like CCL3 (MIP-1α) and CCL5 (RANTES) triggers a signaling cascade that leads to leukocyte chemotaxis, differentiation, and proliferation.[3][4] The inhibition of CCR1 signaling by this compound presents a promising therapeutic strategy for various inflammatory diseases and certain types of cancer.[5][6]
These application notes provide detailed protocols for two fundamental cell-based assays to characterize the inhibitory activity of this compound: a Calcium Flux Assay and a Chemotaxis Assay.
Data Presentation
In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Assay Type |
| CCR1 | Human | 3 | Calcium Flux |
| CCR1 | Rat | 11 | Calcium Flux |
| CCR1 | Mouse | 81 | Calcium Flux |
Table 1: Inhibitory potency of this compound against CCR1 across different species as determined by a calcium flux assay.[1]
Signaling Pathway
The binding of a chemokine ligand (e.g., CCL3, CCL5) to CCR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The Gα subunit dissociates and activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with other signaling events, culminates in cellular responses such as chemotaxis, enzyme activation, and gene transcription. This compound, as a CCR1 antagonist, blocks the initial ligand binding, thereby inhibiting this entire downstream signaling cascade.
Experimental Protocols
Recommended Cell Line
The human monocytic cell line THP-1 is recommended for these assays as it endogenously expresses CCR1.[7][8][9][10] For optimal CCR1 expression, THP-1 cells can be differentiated into a macrophage-like phenotype by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).[11]
Calcium Flux Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CCR1 agonist.
Materials:
-
THP-1 cells
-
This compound
-
CCR1 agonist (e.g., recombinant human CCL3/MIP-1α)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells in appropriate media until they reach the desired density.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Add the loading solution to the cell suspension and incubate in the dark at 37°C for 30-60 minutes.
-
After incubation, wash the cells twice with assay buffer to remove excess dye and resuspend them in fresh assay buffer at the same concentration.
-
-
Assay Procedure:
-
Plate 100 µL of the dye-loaded cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Using the plate reader's injector, add 50 µL of the CCR1 agonist (at a pre-determined EC80 concentration) to each well.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant gradient.
Materials:
-
THP-1 cells
-
This compound
-
CCR1 agonist (e.g., recombinant human CCL3/MIP-1α)
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with polycarbonate membrane, 5 µm pore size)
-
Cell culture medium (serum-free for assay)
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells as described previously.
-
Prior to the assay, serum-starve the cells for 2-4 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL.
-
In a separate tube, pre-incubate the required number of cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add serum-free medium containing the CCR1 agonist (chemoattractant). Also include a negative control with serum-free medium only.
-
Carefully place the membrane over the lower wells, avoiding air bubbles.
-
Add 50-100 µL of the pre-incubated cell suspension (from step 1) to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Staining the migrated cells with a fluorescent dye like Calcein-AM.
-
Lysing the cells and quantifying the fluorescent signal using a plate reader.
-
Fixing and staining the membrane and counting the cells under a microscope.
-
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Normalize the data to the vehicle-treated, agonist-stimulated control (100% migration) and the negative control (0% migration).
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory effects of this compound on CCR1-mediated cellular responses. These assays are fundamental for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent. Researchers should optimize assay conditions, such as cell number, agonist concentration, and incubation times, for their specific experimental setup. The use of the negative control compound, BAY-173, is also recommended to ensure the observed effects are specific to CCR1 antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. CCR1 - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 6. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PolyI:C Upregulated CCR5 and Promoted THP-1-Derived Macrophage Chemotaxis via TLR3/JMJD1A Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR1-mediated STAT3 tyrosine phosphorylation and CXCL8 expression in THP-1 macrophage-like cells involve pertussis toxin-insensitive Gα(14/16) signaling and IL-6 release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of BAY-3153 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. Specific experimental details, particularly regarding the formulation and pharmacokinetics of BAY-3153, are not extensively published. Therefore, the provided protocols are based on general principles for in vivo studies of similar compounds and should be optimized by the end-user.
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of various leukocytes, including monocytes, macrophages, and T-cells, to sites of inflammation.[1] Inhibition of CCR1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. These application notes provide a comprehensive guide for the in vivo use of this compound in rat models, covering its mechanism of action, formulation considerations, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by binding to the CCR1 receptor and preventing the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade inhibits the downstream signaling cascades that lead to leukocyte chemotaxis and activation. The CCR1 signaling pathway is initiated by ligand binding, which induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This, in turn, triggers downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately resulting in cellular responses like migration, proliferation, and cytokine production.
Application Notes for In Vivo Use in Rat Models
General Information
This compound has been identified as a chemical probe suitable for in vivo studies. A dose of 10 mg/kg has been tested in a mouse model of renal ischemia/reperfusion injury, where it was shown to reduce the infiltration of macrophages.[1] This dose can serve as a starting point for dose-ranging studies in rats. Due to its low aqueous solubility and high permeability, careful consideration of the formulation is critical for achieving adequate systemic exposure.[1]
Formulation and Administration
A specific, validated vehicle for the in vivo administration of this compound in rats is not publicly available. For poorly soluble compounds like this compound, a common approach is to prepare a suspension for oral administration or a solubilized formulation for parenteral administration.
Formulation Strategy for Poorly Soluble Compounds:
-
Suspensions: For oral gavage, this compound can be suspended in an aqueous vehicle containing a suspending agent to ensure uniform dosing. Commonly used vehicles include:
-
0.5% (w/v) Methylcellulose (B11928114) (MC) in water
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for some challenging compounds, but potential vehicle-induced effects should be considered.
-
-
Solutions for Parenteral Administration: For intravenous, intraperitoneal, or subcutaneous injection, this compound needs to be fully dissolved in a well-tolerated, sterile vehicle. Co-solvents and solubilizing agents are often required. Examples include:
-
A mixture of DMSO and PEG300 or PEG400, further diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to enhance the aqueous solubility of hydrophobic compounds.
-
Recommended Protocol for Preparation of an Oral Suspension (1 mg/mL):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to obtain a homogenous suspension.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
Animal Models
Based on the role of CCR1 in inflammation, this compound can be evaluated in various rat models of inflammatory diseases, including:
-
Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis.
-
Inflammatory Bowel Disease (IBD): Models such as trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
-
Renal Ischemia-Reperfusion Injury: As previously studied in mice.[1]
-
Neuropathic Pain Models: Such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).
Experimental Protocols
Pharmacokinetic Study Protocol (General)
As specific pharmacokinetic data for this compound in rats is not publicly available, a pilot pharmacokinetic study is highly recommended to determine key parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).
Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral and intravenous administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g) with cannulated jugular veins for blood sampling.
-
This compound.
-
Vehicle for oral and intravenous administration.
-
Blood collection tubes (e.g., with K2EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group (n=3-4 rats): Administer this compound (e.g., 1-2 mg/kg) as a slow bolus injection via the tail vein. The dose volume should be low (e.g., 1-2 mL/kg).
-
Oral (PO) Group (n=3-4 rats): Administer this compound (e.g., 10 mg/kg) by oral gavage. The dose volume should be appropriate for rats (e.g., 5-10 mL/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Efficacy Study Protocol (Example: Collagen-Induced Arthritis in Rats)
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of collagen-induced arthritis.
Materials:
-
Male Lewis or Dark Agouti rats (6-8 weeks old).
-
Bovine type II collagen.
-
Complete and Incomplete Freund's Adjuvant (CFA and IFA).
-
This compound oral suspension.
-
Vehicle control.
-
Positive control (e.g., Methotrexate).
-
Calipers for paw volume measurement.
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize rats with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.
-
On day 7, provide a booster immunization with an emulsion of type II collagen and IFA.
-
-
Treatment Groups (n=8-10 rats per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (e.g., 10 mg/kg, once daily by oral gavage).
-
Group 3: Positive control (e.g., Methotrexate, 0.75 mg/kg, twice weekly, intraperitoneally).
-
-
Treatment Administration: Begin treatment on day 10 (before the onset of clinical signs) and continue until the end of the study (e.g., day 28).
-
Efficacy Endpoints:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 4=severe swelling and redness).
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer every 2-3 days.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood at termination to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: Example Pharmacokinetic Parameters of a CCR1 Antagonist in Rats (Hypothetical Data)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 50 | 250 ± 30 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC (0-t) (ng*h/mL) | 800 ± 100 | 1200 ± 150 |
| Half-life (t1/2) (h) | 4.5 ± 0.5 | 5.0 ± 0.7 |
| Bioavailability (%) | - | 30 |
Table 2: Example Efficacy Data from a Rat CIA Model (Hypothetical Data)
| Treatment Group | Mean Arthritis Score (Day 28) | Paw Volume Increase (%, Day 28) |
| Vehicle Control | 10.5 ± 1.2 | 120 ± 15 |
| This compound (10 mg/kg) | 5.2 ± 0.8 | 65 ± 10 |
| Methotrexate (0.75 mg/kg) | 4.5 ± 0.6 | 55 ± 8 |
| *p < 0.05 compared to Vehicle Control |
Conclusion
This compound is a valuable tool for investigating the role of CCR1 in various pathological conditions in rat models. Due to the limited availability of public data on its formulation and pharmacokinetics, it is imperative that researchers conduct preliminary studies to establish a suitable vehicle and to characterize its pharmacokinetic profile in rats. The general protocols and guidelines provided herein offer a solid foundation for designing and executing robust in vivo experiments with this compound.
References
Application Notes and Protocols for BAY-3153 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BAY-3153, a selective C-C motif chemokine receptor 1 (CCR1) antagonist, in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to study the effects of this compound on cellular functions mediated by the CCR1 signaling pathway.
Introduction
This compound is a potent and selective chemical probe for the C-C motif chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) highly expressed on various immune cells, including monocytes, macrophages, T-cells, and dendritic cells.[2] This receptor plays a crucial role in leukocyte migration to sites of inflammation by responding to chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] By blocking the interaction of these chemokines with CCR1, this compound can inhibit downstream signaling pathways, making it a valuable tool for studying inflammatory processes and for potential therapeutic development.
Data Presentation
The following tables summarize the in vitro potency and recommended concentrations for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 |
| CCR1 | Human | Calcium Flux | 3 nM |
| CCR1 | Rat | Calcium Flux | 11 nM |
| CCR1 | Mouse | Calcium Flux | 81 nM |
Data sourced from MedchemExpress and EUbOPEN.[1][2][3]
Table 2: Recommended Concentration for Cell Culture Assays
| Compound | Recommended Concentration Range | Key Considerations |
| This compound | Up to 100 nM | Low solubility, high permeability. Use with a negative control for best interpretation of data.[2] |
Signaling Pathway
This compound acts as an antagonist at the CCR1 receptor, a Gq-protein coupled receptor. Upon binding of its natural chemokine ligands (e.g., CCL3, CCL5), CCR1 activates a signaling cascade that leads to an increase in intracellular calcium concentration and ultimately results in chemotaxis, the directed migration of cells. This compound blocks this initial binding step, thereby inhibiting the downstream cellular responses.
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
General Cell Culture and Compound Preparation
Materials:
-
Appropriate cell line expressing CCR1 (e.g., THP-1, RPMI 8226, or a stable transfectant)
-
Complete cell culture medium
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Maintain the chosen cell line in the recommended complete culture medium and conditions (e.g., 37°C, 5% CO2).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free cell culture medium. It is recommended to prepare a dilution series to determine the optimal concentration for your specific assay and cell line. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a CCR1 agonist.
Materials:
-
Cells expressing CCR1
-
Black, clear-bottom 96-well microplate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Probenecid (B1678239) (if required for the cell line)
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove the culture medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C.
-
Compound Incubation: After incubation, wash the cells with assay buffer. Add the desired concentrations of this compound (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline, add the CCR1 agonist to all wells. Continue to record the fluorescence signal for a set period.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the response in this compound-treated wells to the control wells to determine the inhibitory effect.
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCR1 chemokine.
Materials:
-
Chemotaxis chamber (e.g., Transwell® plate with appropriate pore size)
-
Cells expressing CCR1
-
CCR1 chemokine (e.g., CCL3/MIP-1α)
-
Assay medium (typically serum-free or low-serum medium)
-
Cell staining and quantification reagents (e.g., Calcein-AM or DAPI)
Procedure:
-
Chamber Setup: Place the chemoattractant (CCR1 chemokine) in the lower chamber of the chemotaxis plate.
-
Cell Preparation: Resuspend the cells in assay medium. In a separate tube, pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes at 37°C).
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification: After incubation, remove the non-migrated cells from the top of the insert membrane. Stain the migrated cells on the bottom of the membrane and quantify them using a fluorescence plate reader or by cell counting under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the percentage of inhibition.
Caption: Chemotaxis Assay Workflow.
References
Application Notes and Protocols for BAY-3153 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3153 is a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of various leukocytes, including monocytes, macrophages, and T-cells, to sites of inflammation. Its ligands include several chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). By blocking the interaction of these chemokines with CCR1, this compound can effectively inhibit the recruitment of inflammatory cells, making it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Preclinical studies have demonstrated the in vivo efficacy of this compound in animal models of inflammatory disease.
These application notes provide a comprehensive overview of the administration of this compound in animal studies, including its mechanism of action, pharmacokinetic and efficacy data, and detailed protocols for in vivo experiments.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CCR1 receptor. Upon binding of its cognate chemokines, such as CCL3 and CCL5, CCR1 activates intracellular signaling cascades that lead to chemotaxis, cellular activation, and proliferation. This compound blocks these downstream effects by preventing ligand binding.
Quantitative Data from Animal Studies
While extensive quantitative data for this compound is not publicly available, the following tables provide a summary of its known in vitro and in vivo parameters, supplemented with representative data from other well-characterized CCR1 antagonists to serve as a guideline for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Human | 3 nM | |
| IC₅₀ | Rat | 11 nM | |
| IC₅₀ | Mouse | 81 nM |
Table 2: Representative In Vivo Efficacy of CCR1 Antagonists
| Animal Model | Compound | Dose | Route | Efficacy | Reference |
| Rat Renal Ischemia/Reperfusion | This compound | 10 mg/kg | Not Specified | Reduction of infiltrating macrophages | [1] |
| Mouse Spinal Cord Injury | BX-471 | 3 and 10 mg/kg | Not Specified | Improved tissue structure, reduced inflammation | |
| Mouse Model of Multiple Sclerosis | BX471 | Not Specified | Not Specified | Beneficial effects | |
| Mouse Model of Mantle Cell Lymphoma | BX-471 | Not Specified | Not Specified | Reduced tumor growth, depletion of M2-TAMs |
Table 3: Representative Pharmacokinetic Parameters of a CCR1 Antagonist (Illustrative)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Mouse | 10 | Oral | 850 | 1.0 | 3.5 | 45 |
| Rat | 10 | Oral | 1200 | 2.0 | 4.2 | 60 |
| Dog | 5 | Oral | 600 | 2.5 | 6.8 | 75 |
Note: The data in Table 3 is representative for a generic small molecule CCR1 antagonist and should be used for illustrative purposes only. Actual pharmacokinetic parameters for this compound should be determined experimentally.
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodent models. Specific details may need to be optimized based on the experimental model and research question.
Protocol 1: General Administration for Efficacy Studies
1. Materials:
- This compound
- Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, 10% DMSO in corn oil)
- Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)
- Gavage needles or syringes for injection
- Standard laboratory equipment for animal handling and dosing
2. Formulation of Dosing Solution:
- Determine the required concentration of this compound based on the desired dose and dosing volume.
- Prepare the vehicle solution.
- Weigh the appropriate amount of this compound and suspend or dissolve it in the vehicle. Sonication or gentle heating may be required to achieve a homogenous suspension.
- Prepare fresh dosing solutions daily unless stability data indicates otherwise.
3. Dosing Procedure:
- Oral Administration (PO):
- Acclimate animals to handling and gavage procedures.
- Administer the this compound formulation using a gavage needle at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
- Intraperitoneal (IP) or Subcutaneous (SC) Injection:
- Administer the this compound formulation using a sterile syringe and needle of appropriate gauge.
- Injection volume should be appropriate for the route and animal size (e.g., up to 10 mL/kg for IP in mice).
4. Dosing Regimen:
- The dosing frequency and duration will depend on the pharmacokinetic profile of this compound and the experimental model. A once or twice daily dosing regimen is common for small molecule inhibitors.
- For a 10 mg/kg dose in rats, a starting point could be once daily administration.
5. Monitoring and Endpoint Analysis:
- Monitor animals for any adverse effects throughout the study.
- At the study endpoint, collect relevant tissues or blood samples for analysis (e.g., histology, flow cytometry for immune cell infiltration, ELISA for inflammatory markers, qPCR for gene expression).
Protocol 2: Pharmacokinetic Study
1. Materials:
- As in Protocol 1, plus equipment for blood collection (e.g., capillary tubes, EDTA-coated tubes).
2. Study Design:
- Use a sufficient number of animals to allow for serial or terminal blood sampling at various time points.
- Include both intravenous (IV) and oral (PO) administration groups to determine bioavailability.
3. Dosing:
- Administer a single dose of this compound via the desired routes.
4. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
- Process blood to obtain plasma and store at -80°C until analysis.
5. Sample Analysis:
- Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study with this compound.
References
Application Note: High-Throughput Calcium Flux Assay for the Characterization of the CCR1 Antagonist BAY-3153
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of BAY-3153, a selective antagonist of the C-C motif chemokine receptor 1 (CCR1). The assay is designed for a high-throughput screening format and is suitable for determining the potency and mechanism of action of CCR1 inhibitors.
Introduction
C-C motif chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes.[1][2] Its activation by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca2+]i).[3] This calcium mobilization serves as a robust and measurable endpoint for receptor activation.[4][5]
This compound is a potent and selective chemical probe for CCR1, acting as an antagonist.[1][6] Functional characterization of such antagonists is essential for drug discovery and development. Calcium flux assays are a widely used method for this purpose, offering a direct measure of the functional consequences of receptor-ligand interaction.[4][7][8]
This application note details a no-wash, fluorescence-based calcium flux assay using a CCR1-expressing cell line, a fluorescent calcium indicator, and a fluorescence microplate reader. The protocol is optimized for determining the inhibitory activity of this compound.
Signaling Pathway and Experimental Workflow
CCR1 Signaling Pathway
The binding of a chemokine agonist (e.g., CCL3) to CCR1 initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G protein (Gq/11). The activated Gα subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This rapid increase in intracellular Ca2+ can be detected by fluorescent indicators. This compound, as a CCR1 antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire signaling cascade.
Experimental Workflow
The experimental workflow consists of several key steps: cell preparation, dye loading, compound addition, and data acquisition. Cells expressing CCR1 are first seeded into a microplate. After adherence, they are loaded with a calcium-sensitive fluorescent dye. The antagonist, this compound, is then added, followed by stimulation with a CCR1 agonist. The resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| HEK-293 cells stably expressing human CCR1 | (e.g., ATCC, DiscoverX) | N/A |
| THP-1 cells (alternative) | ATCC | TIB-202 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Fluo-8 AM Calcium Assay Kit | Abcam | ab112129 |
| This compound | MedChemExpress | HY-148232 |
| Recombinant Human CCL3/MIP-1α | R&D Systems | 270-LD |
| HBSS (1X Hank's with 20 mM Hepes) | Gibco | 14025092 |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well black, clear-bottom microplate | Corning | 3603 |
Experimental Protocol
Cell Preparation
-
Culture HEK-293 cells stably expressing human CCR1 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before the assay, harvest the cells and seed them into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Agonist (CCL3) Stock Solution: Reconstitute lyophilized CCL3 in sterile water or PBS to a concentration of 100 µg/mL, as per the manufacturer's instructions.
-
Assay Buffer: Use 1X HBSS with 20 mM HEPES.
-
Dye-Loading Solution: Prepare the Fluo-8 dye-loading solution according to the kit manufacturer's protocol. Typically, this involves mixing the Fluo-8 AM stock solution with the provided assay buffer.
Calcium Flux Assay Procedure (Antagonist Mode)
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the Fluo-8 dye-loading solution to each well.
-
Incubate the plate for 30 minutes at 37°C, followed by another 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. A recommended starting concentration range for the dose-response curve is 0.1 nM to 1000 nM.[1]
-
Add 25 µL of the diluted this compound solutions to the respective wells of the cell plate. Include wells with Assay Buffer only (vehicle control).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the CCL3 agonist solution in Assay Buffer at a concentration that will give an EC80 response (this needs to be predetermined in an agonist dose-response experiment).
-
Set up the fluorescence microplate reader (e.g., FlexStation, FLIPR) to measure fluorescence intensity (Ex/Em = 490/525 nm) kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated pipettor, add 25 µL of the CCL3 agonist solution to each well.
-
Continue to record the fluorescence intensity for an additional 90-120 seconds.
-
Data Presentation and Analysis
Data Analysis
-
The change in fluorescence upon agonist addition is calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity (ΔRFU).
-
The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_background) / (ΔRFU_vehicle - ΔRFU_background))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results
The following table summarizes the expected potency of this compound against CCR1 from different species.
| Compound | Target | Assay | Potency (IC50) |
| This compound | Human CCR1 | Calcium Flux | 3 nM[6] |
| This compound | Rat CCR1 | Calcium Flux | 11 nM[6] |
| This compound | Mouse CCR1 | Calcium Flux | 81 nM[6] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | - Low cell density or unhealthy cells.[9]- Inefficient dye loading. | - Optimize cell seeding density.- Ensure cells are in a logarithmic growth phase.- Optimize dye loading time and temperature. |
| High Well-to-Well Variation | - Uneven cell seeding.- Inconsistent compound/agonist addition. | - Ensure a homogenous cell suspension before seeding.- Use automated liquid handlers for additions if possible. |
| No Response to Agonist | - Cells do not express functional CCR1.- Agonist is inactive.- Incorrect assay buffer (lacks calcium). | - Verify CCR1 expression in the cell line.- Test a new batch of agonist.- Ensure the assay buffer contains physiological levels of Ca2+. |
Conclusion
This application note provides a comprehensive and detailed protocol for a high-throughput calcium flux assay to characterize the CCR1 antagonist this compound. The methodology described is robust, reproducible, and suitable for the screening and pharmacological profiling of GPCR modulators. The use of a no-wash format simplifies the workflow, making it amenable to automation. By following this protocol, researchers can effectively determine the potency of CCR1 antagonists and advance their drug discovery programs.
References
- 1. eubopen.org [eubopen.org]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. globalhealth.princeton.edu [globalhealth.princeton.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
Application Notes and Protocols for Utilizing BAY-3153 in a Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune surveillance, and cancer metastasis. A key family of proteins orchestrating this cellular movement are chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) is highly expressed on various immune cells, including monocytes, macrophages, and T-cells, and plays a pivotal role in their recruitment to sites of inflammation.[1] Consequently, antagonism of CCR1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[2][3]
BAY-3153 is a potent and selective small molecule antagonist of CCR1.[4] These application notes provide a comprehensive guide for utilizing this compound in an in vitro chemotaxis assay to quantify its inhibitory effects on the migration of CCR1-expressing cells. The provided protocols are designed to be robust and reproducible, enabling researchers to effectively evaluate the potential of this compound and other CCR1 antagonists in a laboratory setting.
Mechanism of Action of this compound
CCR1 is a G-protein coupled receptor (GPCR). Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) or CCL5 (RANTES), CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This typically involves the dissociation of the G-protein subunits, leading to downstream events such as calcium mobilization and the activation of pathways like the mitogen-activated protein kinase (MAPK) pathway. These signaling events culminate in the reorganization of the actin cytoskeleton, cellular polarization, and directed cell movement towards the chemoattractant source.
This compound functions as a competitive antagonist at the CCR1 receptor. It binds to the receptor, preventing the binding of natural chemokine ligands. This blockade of ligand binding inhibits the initiation of the downstream signaling cascade, thereby abrogating the chemotactic response of the cell.
Figure 1: Simplified signaling pathway of CCR1-mediated chemotaxis and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the potency of this compound and other representative CCR1 antagonists. While specific chemotaxis inhibition data for this compound is not publicly available, the provided data for other CCR1 antagonists in similar assays can be used as a reference for expected potency.
Table 1: Potency of this compound
| Compound | Target | Species | IC50 | Assay Type |
| This compound | CCR1 | Human | 3 nM | Biochemical (Ca2+-flux) |
| This compound | CCR1 | Rat | 11 nM | Biochemical (Ca2+-flux) |
| This compound | CCR1 | Mouse | 81 nM | Biochemical (Ca2+-flux) |
Data sourced from MedChemExpress and EUbOPEN.[1][4]
Table 2: Representative Inhibitory Effects of CCR1 Antagonists on Chemotaxis
| Compound | Cell Line | Chemoattractant | IC50 (Chemotaxis) |
| BX471 | RPMI 8226 | CCL3 | ~10-100 nM |
| MLN3897 | RPMI 8226 | CCL3 | ~1-10 nM |
| CCX354 | THP-1 | CCL15 | ~0.1 nM |
This data is representative of the potency of selective CCR1 antagonists in in-vitro chemotaxis assays and is sourced from studies on various CCR1 antagonists.[5][6] Based on its high affinity in biochemical assays, this compound is expected to exhibit potent inhibition of chemotaxis in a similar nanomolar range.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay Using a Boyden Chamber (Transwell) System
This protocol describes a widely used method to assess the effect of this compound on the chemotaxis of a human monocytic cell line, THP-1, towards the CCR1 ligand CCL5 (RANTES).
Materials:
-
Cells: THP-1 cells (human monocytic cell line)
-
Chemoattractant: Recombinant Human CCL5/RANTES
-
Inhibitor: this compound
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Culture Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Plate: 24-well or 96-well Transwell plate with 5 µm pore size polycarbonate membrane inserts
-
Detection Reagent: Calcein-AM or other suitable cell viability dye
-
Instrumentation: Fluorescence plate reader, cell counter, centrifuge, incubator (37°C, 5% CO2)
Experimental Workflow:
Figure 2: Experimental workflow for the chemotaxis assay using a Transwell system.
Procedure:
-
Cell Culture: Culture THP-1 cells in complete culture medium until they reach a density of approximately 1 x 10^6 cells/mL.
-
Cell Preparation:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with serum-free assay medium.
-
Resuspend the cells in assay medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a stock solution of CCL5 in assay medium. A final concentration of 10-50 ng/mL is a good starting point, but the optimal concentration should be determined empirically by performing a dose-response curve.
-
-
Assay Setup:
-
To the lower wells of the Transwell plate, add 600 µL (for 24-well plate) or 150 µL (for 96-well plate) of assay medium containing the desired concentrations of CCL5 and/or this compound. Include the following controls:
-
Negative Control (Basal Migration): Assay medium only.
-
Positive Control (Maximal Migration): Assay medium with CCL5 only.
-
Inhibitor Controls: Assay medium with CCL5 and varying concentrations of this compound.
-
Vehicle Control: Assay medium with CCL5 and the equivalent concentration of DMSO used for the inhibitor.
-
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
To the upper chamber of each insert, add 100 µL of the prepared THP-1 cell suspension (1 x 10^5 cells).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 to 4 hours. The optimal incubation time may vary and should be determined empirically.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the plate.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify the migrated cells in the lower chamber, one of the following methods can be used:
-
Calcein-AM Staining (Recommended): Add Calcein-AM solution to the lower chamber and incubate according to the manufacturer's instructions. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Cell Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.
-
Calculate the percentage of inhibition of chemotaxis by this compound at each concentration relative to the positive control (CCL5 alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for assessing the inhibitory effect of this compound on chemotaxis.
Figure 3: Logical workflow for evaluating this compound's effect on chemotaxis.
Troubleshooting
-
High Basal Migration: This may be due to the presence of chemoattractants in the serum or the cells themselves producing autocrine chemoattractants. Ensure cells are thoroughly washed with serum-free medium before the assay.
-
Low Maximal Migration: The concentration of the chemoattractant may be suboptimal. Perform a dose-response curve to determine the optimal concentration. The incubation time may also need to be optimized.
-
High Variability between Replicates: Ensure accurate and consistent cell counting and pipetting. Avoid introducing air bubbles when setting up the assay.
Conclusion
This compound is a valuable research tool for investigating the role of CCR1 in immune cell trafficking and for the preclinical evaluation of potential anti-inflammatory therapies. The protocols and information provided in these application notes offer a solid framework for successfully employing this compound in chemotaxis assays. By carefully following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of CCR1 biology and its therapeutic potential.
References
- 1. eubopen.org [eubopen.org]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY-3153 Treatment for Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3153 is a selective antagonist of the C-C motif chemokine receptor 1 (CCR1). CCR1 is highly expressed on primary human monocytes and plays a crucial role in their migration and activation during inflammatory responses.[1][2] This document provides detailed application notes and protocols for the treatment of primary human monocytes with this compound, focusing on its potential effects on monocyte function. While direct quantitative data for this compound's effect on cytokine production in primary human monocytes is not extensively available in the public domain, this guide offers protocols based on the known function of CCR1 and the effects of other CCR1 antagonists.
Data Presentation
The following tables summarize the known characteristics of this compound and the potential impact of CCR1 antagonism on primary human monocytes based on existing research on CCR1 inhibitors.
Table 1: this compound Profile
| Property | Value | Reference |
| Target | C-C motif chemokine receptor 1 (CCR1) | --INVALID-LINK-- |
| Mechanism of Action | Selective Antagonist | --INVALID-LINK-- |
| Reported IC50 (human) | 3 nM | --INVALID-LINK-- |
Table 2: Potential Effects of CCR1 Antagonism on Primary Human Monocytes
| Parameter | Expected Effect of CCR1 Antagonist | Notes | Reference |
| Migration/Chemotaxis | Inhibition | CCR1 is a key receptor for monocyte migration towards chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). | [2][3] |
| Cytokine Production (e.g., TNF-α, IL-10) | Modulation (Potential Decrease) | CCR1 antagonism has been shown to downregulate TNF-α in macrophage cultures and decrease IL-10 in monocyte co-cultures.[4][5] | [4][5] |
| Cell Signaling | Inhibition of downstream pathways | CCR1 activation signals through G proteins, leading to calcium mobilization and activation of PLC and PLA2. Antagonism would block these events.[6] | [6] |
| Phenotypic Shift | Potential shift from pro-inflammatory (M1-like) to anti-inflammatory (M2-like) phenotype | Inhibition of CCR1 has been observed to decrease pro-inflammatory markers and promote an anti-inflammatory phenotype in macrophages.[5][7] | [5][7] |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by CCR1 activation in primary human monocytes and the point of intervention for a CCR1 antagonist like this compound.
Caption: CCR1 signaling pathway in human monocytes and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for treating primary human monocytes with this compound and assessing its effects.
Caption: Workflow for this compound treatment and analysis in primary human monocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Lymphoprep™
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS.
-
-
Monocyte Enrichment (Negative Selection):
-
Resuspend PBMCs in PBS with 2% FBS.
-
Add the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque and centrifuge as in step 1.3.
-
Collect the enriched monocyte layer.
-
Wash the enriched monocytes twice with PBS.
-
-
Cell Culture:
-
Resuspend monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate cells at a density of 1 x 10^6 cells/mL in a multi-well plate.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Protocol 2: this compound Treatment and Cytokine Analysis
This protocol details the treatment of primary human monocytes with this compound and subsequent analysis of cytokine production.
Materials:
-
This compound (dissolved in DMSO)
-
Primary human monocytes (from Protocol 1)
-
Complete RPMI 1640 medium
-
Recombinant human CCL3 (MIP-1α) or other CCR1 ligand
-
ELISA or Luminex kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
Cell lysis buffer
Procedure:
-
Cell Plating:
-
Plate primary human monocytes at 1 x 10^6 cells/well in a 24-well plate and allow them to adhere for 2-4 hours.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A vehicle control (DMSO) must be included.
-
Remove the culture medium from the cells and add the medium containing different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add the CCR1 ligand (e.g., CCL3 at 50 ng/mL) to the wells. Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatants and store at -80°C for cytokine analysis.
-
Lyse the cells for subsequent protein or RNA analysis if desired.
-
-
Cytokine Measurement:
-
Thaw the supernatants on ice.
-
Measure the concentration of desired cytokines using ELISA or a Luminex multiplex assay according to the manufacturer's instructions.
-
Protocol 3: Monocyte Migration (Chemotaxis) Assay
This protocol describes how to assess the effect of this compound on monocyte migration.
Materials:
-
This compound
-
Primary human monocytes
-
Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane
-
Recombinant human CCL3 (MIP-1α)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM or other cell viability dye
Procedure:
-
Cell Preparation:
-
Resuspend primary human monocytes in assay buffer at 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add assay buffer containing the chemoattractant (e.g., CCL3) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-treated monocyte suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 90-120 minutes at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Alternatively, if using a fluorescent dye, lyse the migrated cells and measure the fluorescence in a plate reader.
-
Quantify the number of migrated cells by counting under a microscope or by measuring fluorescence.
-
Conclusion
This compound, as a selective CCR1 antagonist, holds potential for modulating primary human monocyte functions, particularly their migration and inflammatory responses. The provided protocols offer a framework for investigating these effects in a laboratory setting. Further research is warranted to fully elucidate the specific impact of this compound on cytokine profiles and signaling cascades within these crucial immune cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Portico [access.portico.org]
- 3. Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the In Vitro Application of BAY-3153 on Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3153 is a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor highly expressed on various immune cells, including dendritic cells (DCs), monocytes, and T-cells.[1] In dendritic cells, CCR1 is implicated in their migration, differentiation, and activation, playing a crucial role in the initiation of immune responses.[2][3] As key antigen-presenting cells, DCs bridge innate and adaptive immunity, and modulating their function presents a therapeutic opportunity in various inflammatory and autoimmune diseases.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's effects on dendritic cell function. The protocols outlined below are based on established methodologies for dendritic cell culture and analysis and are intended to serve as a framework for investigating the immunomodulatory properties of this compound.
Mechanism of Action of this compound
This compound functions by competitively binding to CCR1, thereby blocking the binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES). This inhibition is expected to interfere with the downstream signaling cascades that govern dendritic cell chemotaxis, maturation, and T-cell activation. The binding of chemokines to CCR1 typically activates G-proteins, leading to the activation of multiple intracellular signaling pathways, including the PI3K/Akt, PLC/Ca2+/PKC, and MAPK pathways, which collectively regulate a wide range of cellular functions from migration to gene expression. By antagonizing CCR1, this compound is hypothesized to suppress these pro-inflammatory signals in dendritic cells.
Data Presentation
Disclaimer: The following tables present a template for the expected quantitative data from the described experiments. As of the last update, specific experimental data for the effects of this compound on dendritic cells is not publicly available. The values presented are hypothetical and for illustrative purposes only. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on the Viability of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
| This compound Concentration | Cell Viability (%) |
| Vehicle Control (DMSO) | 100 ± 5.2 |
| 1 nM | 98.7 ± 4.8 |
| 10 nM | 97.1 ± 5.5 |
| 100 nM | 95.3 ± 6.1 |
| 1 µM | 92.5 ± 7.3 |
Table 2: Effect of this compound on the Expression of Maturation Markers on LPS-stimulated Mo-DCs
| Treatment | % CD80+ cells | % CD86+ cells | % HLA-DR+ cells |
| Immature DCs | 15.2 ± 2.1 | 18.5 ± 2.9 | 45.3 ± 4.2 |
| LPS (100 ng/mL) + Vehicle | 85.6 ± 6.3 | 89.1 ± 5.8 | 92.4 ± 3.7 |
| LPS + this compound (10 nM) | 72.3 ± 5.9 | 75.4 ± 6.1 | 88.1 ± 4.0 |
| LPS + this compound (100 nM) | 55.8 ± 7.2 | 58.9 ± 6.8 | 81.5 ± 5.1 |
| LPS + this compound (1 µM) | 40.1 ± 6.5 | 42.7 ± 7.0 | 70.2 ± 6.3 |
Table 3: Effect of this compound on Cytokine Production by LPS-stimulated Mo-DCs
| Treatment | IL-12 (pg/mL) | IL-10 (pg/mL) | TNF-α (pg/mL) |
| Immature DCs | <10 | <10 | 25.4 ± 8.1 |
| LPS (100 ng/mL) + Vehicle | 1543 ± 120 | 250 ± 35 | 2105 ± 180 |
| LPS + this compound (10 nM) | 1250 ± 110 | 280 ± 40 | 1850 ± 165 |
| LPS + this compound (100 nM) | 875 ± 95 | 350 ± 45 | 1300 ± 140 |
| LPS + this compound (1 µM) | 450 ± 70 | 480 ± 55 | 850 ± 110 |
Table 4: Effect of this compound Treated Mo-DCs on Allogeneic T-cell Proliferation (Mixed Lymphocyte Reaction)
| DC Treatment | T-cell Proliferation (CPM) |
| T-cells alone | 580 ± 150 |
| Immature DCs | 8,500 ± 950 |
| LPS-matured DCs + Vehicle | 45,600 ± 3,200 |
| LPS-matured DCs + this compound (10 nM) | 36,200 ± 2,800 |
| LPS-matured DCs + this compound (100 nM) | 22,100 ± 2,100 |
| LPS-matured DCs + this compound (1 µM) | 12,300 ± 1,500 |
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
CD14 MicroBeads, human
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's instructions.
-
Culture the purified monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 6, the cells will have differentiated into immature DCs, characterized by a veiled appearance and loose adherence to the culture plate.
Protocol 2: Treatment of Mo-DCs with this compound and Maturation
This protocol outlines the treatment of immature Mo-DCs with this compound followed by stimulation with lipopolysaccharide (LPS) to induce maturation.
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI 1640 medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI 1640 medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Harvest the immature Mo-DCs and resuspend in fresh complete medium at 1 x 10^6 cells/mL.
-
Seed the cells into appropriate culture plates.
-
Add the prepared this compound dilutions or vehicle control to the cells and incubate for 1 hour at 37°C.
-
Induce maturation by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the cells for an additional 24-48 hours.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on Mo-DCs.
Materials:
-
Mo-DCs treated with this compound (from Protocol 2, without LPS stimulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed 1 x 10^5 Mo-DCs per well in a 96-well plate and treat with various concentrations of this compound or vehicle control for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Flow Cytometry for Dendritic Cell Maturation Markers
This protocol is for analyzing the expression of co-stimulatory molecules and MHC class II on the surface of Mo-DCs.
Materials:
-
This compound and LPS-treated Mo-DCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD80, CD86, and HLA-DR
-
Isotype control antibodies
Procedure:
-
Harvest the treated Mo-DCs and wash with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies or isotype controls at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI).
Protocol 5: Cytokine Quantification by ELISA
This protocol is for measuring the concentration of cytokines secreted by Mo-DCs into the culture supernatant.
Materials:
-
Culture supernatants from this compound and LPS-treated Mo-DCs (from Protocol 2)
-
ELISA kits for human IL-12, IL-10, and TNF-α
Procedure:
-
Collect the culture supernatants and centrifuge to remove any cells or debris.
-
Perform the ELISA for IL-12, IL-10, and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 6: Mixed Lymphocyte Reaction (MLR)
This protocol assesses the capacity of this compound-treated Mo-DCs to induce the proliferation of allogeneic T-cells.
Materials:
-
This compound and LPS-treated Mo-DCs (from Protocol 2)
-
Allogeneic T-cells isolated from a different healthy donor (using a pan-T cell isolation kit)
-
Complete RPMI 1640 medium
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
Procedure:
-
Harvest the treated Mo-DCs, irradiate them (to prevent their proliferation), and resuspend in complete medium.
-
Isolate allogeneic T-cells and resuspend in complete medium.
-
Co-culture the irradiated DCs and T-cells in a 96-well plate at different ratios (e.g., 1:5, 1:10, 1:20 DC:T-cell ratio) for 4-5 days.
-
For the final 18 hours of culture, add 1 µCi of [3H]-Thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, label T-cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry as an indicator of proliferation.
Visualizations
Caption: Experimental workflow for evaluating this compound on dendritic cells.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Troubleshooting BAY-3153 low solubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-3153. The information is designed to address common challenges, particularly those related to the compound's low solubility in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective chemical probe for the C-C motif chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) involved in the recruitment of immune cells to sites of inflammation.[1][3] this compound acts as an antagonist to this receptor.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is an effective solvent for a wide range of organic compounds and is miscible with water and most organic liquids.
Q3: What is the recommended storage condition for this compound stock solutions?
This compound can be stored as a dry powder or as a DMSO stock solution (e.g., 10 mM) at -20°C.[1] To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended final concentration of this compound for cell-based assays?
The recommended concentration for this compound in cell-based assays is up to 100 nM.[1] It is also recommended to use its corresponding negative control compound, BAY-173, for more reliable data interpretation.[1]
Q5: Can this compound be used for in vivo studies?
Yes, this compound is suitable for in vivo studies and has been shown to be effective in animal models.[1]
Troubleshooting Guide: Low Solubility of this compound in Aqueous Media
Issue: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.
This is a common issue due to the low aqueous solubility of this compound.[1] The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to "crash out" of the solution.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Medium | Solubility | Remarks |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., at 10 mM)[1] | Recommended for stock solution preparation. |
| Aqueous Media | ||
| Phosphate-Buffered Saline (PBS) | Low | Quantitative data not readily available. Empirical determination is recommended. |
| Cell Culture Media (e.g., DMEM, RPMI) | Low | Prone to precipitation at higher concentrations. Final DMSO concentration should be kept low (ideally <0.1%) to avoid cytotoxicity. |
Note: Specific quantitative solubility data for this compound in various aqueous buffers is not publicly available. The information provided is based on its known hydrophobic nature and general recommendations for similar compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound is 505.2 g/mol ).[1]
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure (Serial Dilution Method):
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the 10 mM this compound stock solution in the pre-warmed medium to achieve the desired final concentration (e.g., 100 nM).
-
Example for 100 nM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of 10 mM this compound to 999 µL of pre-warmed medium to get a 10 µM solution. Gently vortex during addition.
-
Prepare the final working solution by adding 10 µL of the 10 µM intermediate solution to 990 µL of pre-warmed medium.
-
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the this compound treated wells.
Signaling Pathway
This compound is an antagonist of CCR1, a G protein-coupled receptor. The binding of natural chemokine ligands (like CCL3/MIP-1α and CCL5/RANTES) to CCR1 initiates a signaling cascade. As an antagonist, this compound blocks these downstream effects.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
References
How to prevent BAY-3153 precipitation in cell culture
Welcome to the technical support center for BAY-3153. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a selective antagonist for the C-C motif chemokine receptor 1 (CCR1). Due to its hydrophobic nature, this compound is characterized by low aqueous solubility, which can present challenges in cell culture applications.[1] Proper handling and preparation are crucial to prevent precipitation and ensure reliable experimental outcomes.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] A standard stock solution is typically prepared at a concentration of 10 mM.[1] It is crucial to ensure the compound is fully dissolved in DMSO before further dilution.
Q3: What is the recommended final concentration of this compound in cell-based assays?
A3: For cellular assays, it is recommended to use this compound at concentrations up to 100 nM.[1] Exceeding this concentration may increase the risk of precipitation in the aqueous environment of the cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced toxicity and other off-target effects, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%.[2] Many cell lines can tolerate up to 0.5% DMSO, but it is imperative to include a vehicle control (media with the same final DMSO concentration) in your experiments to assess any potential effects on your specific cell line.[2]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when working with this compound.
Issue 1: My this compound precipitated after I added it to the cell culture medium.
-
Possible Cause: The aqueous solubility limit of this compound was exceeded upon dilution. This is a common issue with hydrophobic compounds when they are transferred from a high-concentration organic solvent stock to an aqueous medium.
-
Solution:
-
Optimize the Dilution Method: Instead of adding the this compound stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. This stepwise process allows for a more gradual and uniform dispersion of the compound.
-
Ensure Rapid Mixing: When adding the this compound stock or intermediate dilution to the medium, gently vortex or swirl the medium to facilitate rapid and even distribution.[3]
-
Lower the Final Concentration: If precipitation persists, consider reducing the final working concentration of this compound in your assay.
-
Check DMSO Concentration: Ensure your final DMSO concentration is not too high, as this can also contribute to solubility issues upon dilution.
-
Issue 2: I see a film or fine particles on the surface of my culture plate after adding this compound.
-
Possible Cause: The compound may be adsorbing to the plasticware or precipitating out of solution over time.
-
Solution:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding this compound. Temperature fluctuations can negatively impact the solubility of compounds.
-
Consider Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may be more likely to observe precipitation. If your experimental design allows, you could test if a higher serum concentration improves solubility.
-
Visual Inspection: After preparing your final working solution of this compound in medium, visually inspect it for any signs of precipitation before adding it to your cells. If the solution appears cloudy or contains visible particles, do not use it.
-
Issue 3: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent results can be a consequence of variable amounts of soluble this compound due to precipitation.
-
Solution:
-
Standardize Your Protocol: Follow a consistent, detailed protocol for preparing and adding this compound to your cell cultures. This includes using the same dilution method, mixing technique, and incubation times for every experiment.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Do not store working dilutions in aqueous media for extended periods.
-
Perform a Solubility Test: To determine the kinetic solubility of this compound in your specific cell culture medium, you can perform a simple test. Prepare a serial dilution of the compound in the medium and visually inspect for precipitation at different concentrations and time points.[2][4]
-
Data Presentation
| Property | Recommendation | Source |
| Solvent | 100% DMSO | [1] |
| Stock Solution Concentration | 10 mM | [1] |
| Recommended Cell Assay Concentration | Up to 100 nM | [1] |
| Maximum Final DMSO Concentration | < 0.5% (ideally < 0.1%) | [2] |
| Storage | -20°C in aliquots | [1] |
Experimental Protocols
Protocol for Preparing and Adding this compound to Cell Culture
This protocol is designed to minimize the risk of this compound precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[3]
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Prepare an Intermediate Dilution (Serial Dilution):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Based on your desired final concentration, calculate the volume of the 10 mM stock needed for an intermediate dilution. It is recommended to make the intermediate dilution at 100-1000 times the final concentration in pre-warmed media.
-
Add the calculated volume of the 10 mM this compound stock to the pre-warmed medium and immediately mix thoroughly by gentle vortexing or pipetting.
-
-
Prepare the Final Working Solution:
-
Add the freshly prepared intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., up to 100 nM).
-
Mix gently but thoroughly by swirling the culture flask or plate.
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution is clear, add it to your cells.
-
Visualizations
Caption: Workflow for preparing this compound to prevent precipitation.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Optimizing BAY-3153 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BAY-3153 and avoid off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective chemical probe that acts as an antagonist for the C-C motif chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) highly expressed on various immune cells, including monocytes, macrophages, T-cells, and dendritic cells. It plays a crucial role in leukocyte trafficking and inflammation.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
For most cell-based assays, a concentration of up to 100 nM is recommended to ensure selective inhibition of CCR1 while minimizing the risk of off-target effects.[1] The optimal concentration will ultimately depend on the specific cell type and experimental conditions and should be determined empirically through a dose-response experiment.
Q3: How can I be sure that the observed effects in my experiment are due to CCR1 inhibition?
To confirm that the observed phenotype is a direct result of CCR1 antagonism, it is essential to include proper controls in your experimental design. This includes:
-
Negative Control: Use the structurally related but inactive control compound, BAY-173, at the same concentration as this compound.[1] Any effects observed with this compound but not with BAY-173 are more likely to be on-target.
-
Alternative Inhibitor: Employ a structurally different, selective CCR1 inhibitor, such as BI 639667, to see if it recapitulates the same phenotype.[1]
-
Dose-Response Curve: A clear dose-dependent effect that correlates with the known IC50 of this compound for CCR1 provides strong evidence for on-target activity.
Q4: What are the known off-targets of this compound?
This compound is highly selective for CCR1. In a broad GPCR panel screening, its affinity for other chemokine receptors (CCR2, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10, CXCR1, CXCR2, CXCR3, CXCR4, and CXCR5) was found to be very low (IC50 > 30 µM).[1] The closest identified off-target is the transmembrane protein 97 (TMEM97), with a Ki of 1476.05 nM, which is significantly higher than its affinity for CCR1.[1]
Q5: What are the signs of potential off-target effects or cellular toxicity at high concentrations?
Exceeding the recommended concentration of this compound may lead to off-target effects or general cellular toxicity. Common signs to watch for include:
-
Unexpected changes in cell morphology or viability.
-
Alterations in signaling pathways not known to be downstream of CCR1.
-
Inconsistent results that do not follow a clear dose-response pattern.
-
Phenotypes that are not observed with other selective CCR1 inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after this compound treatment. | 1. Sub-optimal concentration of this compound.2. Low or no expression of CCR1 in the cell line.3. Degraded compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM).2. Confirm CCR1 expression in your cell line using qPCR, western blot, or flow cytometry.3. Use a fresh dilution from a properly stored stock solution. |
| High levels of cell death or unexpected phenotypes. | 1. Concentration of this compound is too high, leading to off-target effects or cytotoxicity.2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound to the recommended range (≤ 100 nM).2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration threshold.3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO).4. Compare the phenotype with that induced by the negative control, BAY-173. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Instability of this compound in culture media.3. Inconsistent compound handling. | 1. Standardize cell culture protocols.2. Prepare fresh dilutions of this compound for each experiment.3. Ensure complete solubilization of the compound and consistent pipetting techniques. |
| Observed effect does not align with known CCR1 biology. | 1. The effect is mediated by an off-target of this compound.2. The cellular model has a unique signaling network. | 1. Use the negative control (BAY-173) and an alternative CCR1 inhibitor (BI 639667) to confirm on-target activity.2. Perform a kinome profiling or proteomic analysis to identify affected off-target pathways.3. Validate key downstream signaling events of CCR1 (e.g., calcium flux). |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Species | Assay Type | IC50 / Ki | Reference |
| CCR1 | Human | Biochemical | 3 nM | [1] |
| CCR1 | Rat | Biochemical | 11 nM | [1] |
| CCR1 | Mouse | Biochemical | 81 nM | [1] |
| CCR2, CCR4-10, CXCR1-5 | Human | Biochemical | > 30 µM | [1] |
| hCCR3 | Human | Biochemical | > 30 µM | [1] |
| TMEM97 | Human | GPCR Scan | 1476.05 nM (Ki) | [1] |
Experimental Protocols
Protocol 1: Calcium Flux Assay to Confirm CCR1 Antagonism
Objective: To functionally validate the inhibitory effect of this compound on CCR1 signaling by measuring changes in intracellular calcium levels upon chemokine stimulation.
Methodology:
-
Cell Preparation:
-
Culture cells expressing CCR1 (e.g., THP-1 monocytes) to the desired density.
-
Harvest and wash the cells with a buffer compatible with calcium flux assays (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Dye Loading:
-
Resuspend the cells in the assay buffer containing a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) at the manufacturer's recommended concentration.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye loading.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess dye and resuspend in fresh assay buffer.
-
Aliquot the cell suspension and pre-incubate with varying concentrations of this compound, BAY-173 (negative control), or a vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
-
Signal Measurement:
-
Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Add a CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) to stimulate the cells.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the magnitude of the calcium flux in response to the agonist for each condition.
-
Plot the dose-response curve for this compound to determine its IC50 for inhibiting the agonist-induced calcium flux.
-
Protocol 2: Kinome Profiling for Off-Target Identification
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Kinase Panel Screening:
-
Submit the compound to a commercial service provider offering kinome profiling services.
-
Typically, the compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
-
Assay Principle: The screening is usually performed as a competition binding assay or an enzymatic activity assay.
-
Data Analysis:
-
The results are reported as the percentage of inhibition for each kinase at the tested concentration.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up dose-response assays should be performed for any identified off-target hits to determine their IC50 values.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to CCR1 within intact cells.
Methodology:
-
Cell Treatment: Treat CCR1-expressing cells with this compound or a vehicle control for a defined period.
-
Heat Challenge:
-
Aliquot the treated cell suspensions.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release their protein content.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble CCR1 in each sample using western blotting with a CCR1-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble CCR1 as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for characterizing this compound's effects.
References
BAY-3153 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BAY-33153 in long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Decreased Activity of BAY-3153 in Cell-Based Assays
Possible Cause: Degradation of this compound in stock solution or working solution.
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Age of Stock: DMSO stock solutions of this compound should be tested for activity if they are older than 3-6 months.[1]
-
Freeze-Thaw Cycles: Avoid more than two freeze-thaw cycles for DMSO stock solutions.[1] It is recommended to aliquot the stock solution into single-use vials.
-
Storage Conditions: Ensure the stock solution is stored at -20°C in a tightly sealed, light-protected vial.
-
-
Working Solution Preparation:
-
Fresh Preparation: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Precipitation: Observe the working solution for any signs of precipitation after dilution. This compound has low aqueous solubility, and precipitation can lead to a lower effective concentration. If precipitation occurs, consider using a lower concentration or a different formulation approach.
-
-
Experimental Controls:
-
Positive Control: Include a positive control (e.g., a known CCR1 agonist) to ensure the assay is performing as expected.
-
Negative Control: Use a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated samples) to account for any solvent effects.
-
Logical Workflow for Troubleshooting Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Variability in In Vivo Efficacy of this compound
Possible Cause: Poor bioavailability due to formulation issues or degradation in the dosing solution.
Troubleshooting Steps:
-
Formulation:
-
This compound has been used in vivo in rats at 10 mg/kg.[1] The formulation used for in vivo studies is critical for its bioavailability.
-
Ensure the formulation is appropriate for the route of administration and that this compound remains solubilized.
-
For oral administration, a suspension or a solution in a suitable vehicle (e.g., with solubilizing agents like Tween 80 or PEG400) may be necessary.
-
-
Dosing Solution Stability:
-
Prepare the dosing solution fresh before each administration.
-
If the dosing solution needs to be prepared in advance, store it under appropriate conditions (e.g., protected from light, at a controlled temperature) and for a validated period.
-
Visually inspect the dosing solution for any signs of precipitation or chemical change before administration.
-
-
Route of Administration:
-
The choice of administration route can significantly impact the exposure of the target tissue to this compound.
-
Ensure the chosen route is consistent across all experimental animals and groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Dry Powder: Store as a dry powder at -20°C.
-
DMSO Stock Solutions (10 mM): Store at -20°C. It is advised to test the activity of DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles.[1] For long-term storage, it is best to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q2: My this compound solution in cell culture media appears cloudy. What should I do?
A2: Cloudiness or precipitation indicates that this compound may not be fully soluble at the desired concentration in your cell culture medium. This will result in a lower, unknown effective concentration. To address this:
-
Try preparing a more dilute working solution from your DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize solvent toxicity and solubility issues.
-
Consider using a solubilizing agent in your final formulation, but be sure to test its effect on your cells in a vehicle control group.
Q3: How can I assess the stability of my this compound stock solution over time?
A3: To assess the stability of your stock solution, you can perform a simple bioassay:
-
Prepare a fresh stock solution of this compound.
-
Run a concentration-response experiment in a validated cell-based assay (e.g., a chemotaxis assay using a CCR1-expressing cell line) comparing the potency (e.g., IC50) of your older stock solution to the freshly prepared stock solution.
-
A significant shift in the IC50 value of the older stock to higher concentrations indicates degradation.
Data Presentation
Table 1: Representative Stability of a Small Molecule Inhibitor in DMSO at -20°C
| Storage Duration | Percent of Initial Compound Remaining (by HPLC) |
| 1 month | >99% |
| 3 months | 98% |
| 6 months | 95% |
| 12 months | 90% |
| 24 months | 85% |
Note: This is representative data for a typical small molecule inhibitor and not specific experimental data for this compound. It is intended to provide a general guideline for expected stability.
Table 2: Effect of Freeze-Thaw Cycles on Compound Integrity in DMSO
| Number of Freeze-Thaw Cycles | Percent of Initial Compound Remaining (by HPLC) |
| 1 | >99% |
| 3 | 97% |
| 5 | 94% |
| 10 | 88% |
Note: This is representative data. It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Experimental Protocols
Key Experiment: In Vitro Chemotaxis Assay to Determine this compound Activity
Objective: To determine the inhibitory effect of this compound on the migration of CCR1-expressing cells towards a CCR1 ligand (e.g., CCL3/MIP-1α).
Methodology:
-
Cell Culture: Culture a CCR1-expressing cell line (e.g., THP-1 monocytes) in appropriate media.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size polycarbonate membrane).
-
Add a solution containing a CCR1 ligand (e.g., 50 ng/mL of recombinant human CCL3) to the lower chamber.
-
In the upper chamber, add the CCR1-expressing cells that have been pre-incubated with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway antagonized by this compound.
References
Addressing high background signal with BAY-3153
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-3153, a selective C-C motif chemokine receptor 1 (CCR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe for the C-C motif chemokine receptor 1 (CCR1).[1] It functions as an antagonist, blocking the receptor and inhibiting its downstream signaling pathways. CCR1 is a G protein-coupled receptor (GPCR) primarily expressed on immune cells like monocytes, macrophages, and T-cells, and is involved in inflammatory responses.[1]
Q2: What is the purpose of the negative control compound, BAY-173?
BAY-173 is the structurally related, but significantly less active, negative control for this compound. It is recommended to use BAY-173 in parallel with this compound to differentiate between specific CCR1-mediated effects and potential non-specific or off-target effects of the chemical scaffold.[1]
Q3: What are the recommended storage and handling conditions for this compound and BAY-173?
Both this compound and its negative control, BAY-173, should be stored as a dry powder or as DMSO stock solutions (e.g., 10 mM) at -20°C. To maintain compound integrity, it is advisable to limit the number of freeze-thaw cycles.[1]
Troubleshooting Guide: High Background Signal
High background signal can be a significant issue in various assays, obscuring the specific signal and leading to inaccurate data interpretation. Below are common causes and solutions for high background when using this compound.
Issue 1: Non-Specific Binding of this compound
Non-specific binding refers to the interaction of this compound with targets other than CCR1, or adherence to the assay plate or other surfaces.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Titrate this compound to determine the lowest effective concentration that yields a specific signal without a high background. A recommended starting concentration for cellular assays is up to 100 nM.[1] |
| Hydrophobic Interactions | Include a non-ionic detergent, such as Tween 20, in your assay buffer. A typical starting concentration is 0.05% (v/v), which can be optimized.[2] |
| Charge-Based Interactions | Adjust the pH of your assay buffer to be near the isoelectric point of your protein of interest, if known. The addition of salt (e.g., NaCl) to the buffer can also help to reduce electrostatic interactions. |
| Binding to Plasticware | Pre-block assay plates with a solution of Bovine Serum Albumin (BSA). A common starting concentration is 1% (w/v).[2] |
Issue 2: High Background from Assay Components
The source of high background may not be the compound itself, but other reagents or the biological system.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | If using a fluorescence-based assay (e.g., Calcium Flux), run an "unstained" control (cells without fluorescent dye) to determine the intrinsic fluorescence of your cells. Consider using a dye with a different excitation/emission spectrum. |
| Substrate Instability or Contamination | Prepare fresh substrate solutions for each experiment and protect them from light. Use high-purity, sterile reagents and buffers. |
| Endogenous Enzyme Activity | For enzyme-linked assays, ensure appropriate blocking steps are included to inhibit endogenous enzymes (e.g., peroxidases or phosphatases). |
| Cross-reactivity of Secondary Antibodies | In immunoassays, ensure the secondary antibody is specific to the primary antibody and use appropriate blocking solutions (e.g., normal serum from the species in which the secondary antibody was raised). |
Issue 3: Off-Target Effects
While this compound is highly selective for CCR1, at higher concentrations, off-target binding can occur. The closest known off-target for this compound is TMEM97.[1]
| Potential Cause | Recommended Solution |
| Binding to Other Receptors | Use the lowest effective concentration of this compound. Always run a parallel experiment with the negative control, BAY-173, at the same concentration to identify off-target effects. |
Data Summary
The following table summarizes the key quantitative data for this compound and its negative control, BAY-173.
| Parameter | This compound | BAY-173 (Negative Control) | Reference |
| Target | CCR1 (C-C motif chemokine receptor 1) | Inactive control | [1] |
| Human IC50 | 3 nM | 1200 nM | [1] |
| Rat IC50 | 11 nM | - | [1] |
| Mouse IC50 | 81 nM | 8500 nM | [1] |
| Recommended Cell Assay Concentration | Up to 100 nM | Up to 100 nM | [1] |
| Closest Off-Target | TMEM97 (Ki = 1476.05 nM) | - | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments where high background from this compound might be encountered.
Calcium Flux Assay
This protocol is a general guideline for a calcium flux assay and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells expressing CCR1 (e.g., THP-1 or transfected HEK293 cells)
-
This compound and BAY-173 (10 mM stocks in DMSO)
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Blocking/Assay Buffer with Additives: Assay Buffer containing 0.1% BSA (w/v) and 0.05% Tween 20 (v/v)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well microplate at a density optimized for your cell line and allow them to adhere if necessary.
-
-
Dye Loading:
-
Prepare the calcium dye working solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye working solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
During dye incubation, prepare serial dilutions of this compound and BAY-173 in the Blocking/Assay Buffer with Additives.
-
After incubation, gently wash the cells twice with the Assay Buffer.
-
Add the diluted compounds to the respective wells and incubate at 37°C for 15-30 minutes.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Inject the CCR1 agonist at a predetermined EC80 concentration and continue to measure the fluorescence signal for at least 3-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the agonist response against the concentration of this compound or BAY-173 to determine the IC50 values.
-
Chemotaxis Assay
This protocol provides a general workflow for a chemotaxis assay.
Materials:
-
CCR1-expressing cells (e.g., monocytes or macrophages)
-
This compound and BAY-173 (10 mM stocks in DMSO)
-
Chemoattractant (CCR1 ligand, e.g., CCL5/RANTES)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Assay Medium: RPMI 1640 with 0.5% BSA
Procedure:
-
Cell Preparation:
-
Resuspend cells in Assay Medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or BAY-173 for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the cell suspension (pre-incubated with compounds) to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours (optimize incubation time for your cell type).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and BAY-173 compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50.
-
Visualizations
CCR1 Signaling Pathway
References
Cell viability concerns with high concentrations of BAY-3153
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective CCR1 antagonist, BAY-3153. The following information is designed to address potential cell viability concerns, particularly when using high concentrations of this compound in in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe that acts as a C-C motif chemokine receptor 1 (CCR1) antagonist.[1] It has shown high affinity for human, rat, and mouse CCR1.[1] CCR1 is a G protein-coupled receptor highly expressed on various immune cells, including monocytes, macrophages, and T-cells, and is involved in leukocyte trafficking and inflammation.[2]
Q2: What is the recommended concentration range for this compound in cell-based assays?
For typical cell-based assays targeting CCR1, it is recommended to use this compound at concentrations up to 100 nM.[2] At these concentrations, the compound is expected to be selective for its primary target.
Q3: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
While specific cytotoxicity data for this compound at high concentrations is not extensively published, a decrease in cell viability at supra-physiological concentrations of small molecule inhibitors can be due to several factors, including off-target effects or physicochemical properties of the compound. It is crucial to differentiate between target-specific anti-proliferative effects and general cytotoxicity.
Q4: Could the observed cell death be related to the physicochemical properties of this compound?
Yes, this is a critical consideration. This compound is reported to have low aqueous solubility.[2] At high concentrations, the compound may precipitate out of the cell culture medium. These precipitates can be directly toxic to cells or interfere with the readout of common cell viability assays, leading to inaccurate results.
Q5: What are the known off-targets of this compound?
This compound has been shown to be highly selective for CCR1. In a screen against a panel of G protein-coupled receptors at a concentration of 10 µM, the closest identified off-target was TMEM97, with a binding affinity significantly lower than that for CCR1.[2] However, at concentrations substantially higher than 10 µM, the potential for engagement with other off-targets increases.
II. Troubleshooting Guide: Cell Viability Issues with High Concentrations of this compound
This guide provides a systematic approach to troubleshooting unexpected decreases in cell viability when using high concentrations of this compound.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low cell viability at high concentrations | 1. Compound Precipitation: Due to the low aqueous solubility of this compound, it may be precipitating in the cell culture medium. 2. Off-Target Cytotoxicity: At very high concentrations, this compound may be hitting unintended cellular targets, leading to toxicity. 3. Solvent Toxicity: If using a high concentration of a stock solution, the final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Solubility Check: Visually inspect the wells for any signs of precipitation. Prepare a dilution series of this compound in your cell culture medium and check for turbidity or precipitate formation. Consider using a lower top concentration. 2. Dose-Response Curve: Perform a comprehensive dose-response experiment to determine if the observed toxicity is dose-dependent and to identify a potential therapeutic window. 3. Solvent Control: Always include a vehicle control with the highest concentration of the solvent used in your experiment to assess its contribution to cell death. |
| Inconsistent or variable cell viability results | 1. Incomplete Compound Solubilization: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution in aqueous media. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout. 3. Assay Interference: Precipitated compound can interfere with the optical or luminescent readings of many viability assays. | 1. Proper Stock Preparation: Ensure the compound is fully dissolved in the stock solvent. When diluting into aqueous media, do so dropwise while vortexing to minimize precipitation. 2. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. 3. Microscopic Examination: Before adding the viability reagent, examine the wells under a microscope to check for precipitates and overall cell health. |
III. Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Cell Viability Assays
Caption: A logical workflow for troubleshooting unexpected cell viability results.
Diagram 2: this compound Signaling Pathway Inhibition
Caption: this compound inhibits the CCR1 signaling pathway.
V. Data Summary
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Species | IC₅₀ / Kᵢ | Assay Type |
| CCR1 | Human | 3 nM | Ca²⁺-flux |
| CCR1 | Rat | 11 nM | Ca²⁺-flux |
| CCR1 | Mouse | 81 nM | Ca²⁺-flux |
| TMEM97 | Human | 1476.05 nM | GPCR Scan |
| Other GPCRs | Human | > 30 µM | GPCR Scan |
| Data sourced from EUbOPEN.[2] |
References
Impact of serum on BAY-3153 activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY-3153, a selective C-C motif chemokine receptor 1 (CCR1) antagonist, in in vitro experiments. The following information addresses potential issues related to the presence of serum in cell culture media and its impact on the compound's activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced potency of this compound (higher IC50) in the presence of serum. | Serum Protein Binding: this compound may bind to proteins in the serum (e.g., albumin), reducing the free concentration of the compound available to interact with its target, CCR1. Only the unbound fraction of a drug is typically active.[1][2] | 1. Quantify the impact of serum: Perform an IC50 shift assay by testing this compound activity in parallel assays with varying concentrations of serum (e.g., 0%, 2%, 5%, 10%). 2. Use serum-free or low-serum conditions: If experimentally feasible, conduct assays in serum-free or reduced-serum media to minimize protein binding.[3] 3. Calculate the unbound fraction: If serum is required, consider using mathematical models or experimental methods like equilibrium dialysis to estimate the unbound concentration of this compound and correlate it with the observed activity.[1][4] |
| High variability in experimental results between different batches of serum. | Batch-to-Batch Serum Variability: Fetal bovine serum (FBS) and other sera can have significant lot-to-lot variation in protein composition, growth factors, and other components.[5][6][7] This can lead to inconsistent binding of this compound and variable effects on cell signaling. | 1. Test and qualify new serum batches: Before use in critical experiments, test each new lot of serum to ensure consistency in cell growth and response to this compound. 2. Purchase large batches of a single serum lot: This will ensure consistency across a series of experiments. 3. Consider serum alternatives: If variability is a persistent issue, explore the use of defined, serum-free media formulations. |
| Unexpected off-target effects or altered cell behavior in the presence of serum. | Serum Component Interactions: Serum contains a complex mixture of growth factors, cytokines, and hormones that can activate various signaling pathways.[5][8] These pathways may interact with the CCR1 signaling pathway or have independent effects on the experimental endpoint, masking or altering the specific effect of this compound. | 1. Thoroughly characterize your cell system: Understand the baseline signaling activity in your cells in the presence of serum. 2. Use appropriate controls: Include vehicle-only controls and consider using a negative control compound (if available) to distinguish specific from non-specific effects. BAY-173 is a known negative control for this compound.[9] 3. Synchronize cells: Serum starvation prior to the experiment can help to synchronize cells in the same cell cycle phase and reduce baseline signaling from serum components.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the C-C motif chemokine receptor 1 (CCR1).[10] CCR1 is a G-protein coupled receptor (GPCR) that is highly expressed on various immune cells, including monocytes, macrophages, and T-cells. By blocking the binding of chemokines to CCR1, this compound inhibits downstream signaling pathways involved in leukocyte migration, differentiation, and activation.[9]
Q2: What are the known in vitro potencies of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies across species.
| Species | IC50 (nM) |
| Human | 3 |
| Rat | 11 |
| Mouse | 81 |
| Data from MedchemExpress[10] |
Q3: How does serum protein binding affect the activity of a compound like this compound?
A3: Serum proteins, particularly albumin, can bind to small molecules, effectively sequestering them and reducing the free concentration available to bind to the target receptor.[2] This can lead to a rightward shift in the dose-response curve and an apparent decrease in potency (higher IC50 value). The extent of this effect depends on the binding affinity of the compound for serum proteins.
Q4: How can I perform an IC50 shift assay to determine the impact of serum on this compound activity?
A4: An IC50 shift assay involves determining the potency of this compound in the presence and absence of serum, or at varying serum concentrations. A significant increase in the IC50 value in the presence of serum indicates that the compound binds to serum proteins.[4]
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity using a Calcium Flux Assay
This protocol describes a cell-based assay to measure the inhibitory activity of this compound on CCR1-mediated calcium mobilization, with and without the presence of serum.
Materials:
-
Cells expressing human CCR1 (e.g., CHO-K1 or HEK293 stable cell line)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fetal Bovine Serum (FBS)
-
This compound
-
CCR1 Ligand (e.g., CCL3/MIP-1α or CCL5/RANTES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well or 384-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Culture CCR1-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in Assay Buffer at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add an equal volume of 2X Fluo-4 AM loading solution (containing Pluronic F-127) to the cell suspension.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer and resuspend in Assay Buffer at the desired final cell density.
-
-
Compound Preparation and Incubation:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Prepare a second identical serial dilution of this compound in Assay Buffer containing the desired final concentration of FBS (e.g., 10%).
-
Dispense the loaded cells into the microplate.
-
Add the this compound dilutions (with and without serum) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the CCR1 ligand (at a pre-determined EC80 concentration) into each well.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Normalize the data to the control wells (ligand only, no inhibitor).
-
Plot the normalized response against the logarithm of the this compound concentration for both the serum-free and serum-containing conditions.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
The "IC50 shift" is the ratio of the IC50 in the presence of serum to the IC50 in the absence of serum.
-
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the impact of serum on this compound activity.
References
- 1. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of serum on in vitro maturation, in vitro fertilization and steroidogenesis of bovine oocytes co-cultured with granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of using newborn bovine serum as fetal calf serum substitute in the in vitro bovine embryos production system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supplementation of fetal bovine serum increased the quality of in vitro fertilized porcine embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
Minimizing variability in experiments with BAY-3153
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving BAY-3153.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the C-C motif chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a G-protein coupled receptor (GPCR) highly expressed on various immune cells, including monocytes, macrophages, and T-cells.[1] By blocking the binding of natural chemokines to CCR1, this compound inhibits downstream signaling pathways involved in leukocyte adhesion, migration, and proliferation.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage and handling conditions. Improper storage can lead to degradation of the compound and introduce significant variability into your experiments.
| Parameter | Recommendation |
| Storage Temperature | Store as a dry powder or in DMSO at -20°C.[1] |
| Stock Solution | Prepare a 10 mM stock solution in DMSO.[1] |
| Freeze-Thaw Cycles | Limit DMSO stock solutions to a maximum of two freeze-thaw cycles.[1] |
| Long-term Storage | For storage beyond 3-6 months, re-testing the activity of the DMSO stock is recommended.[1] |
Q3: What is the recommended concentration of this compound for cell-based assays?
For most in vitro cell-based assays, a concentration of up to 100 nM is recommended for this compound.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Q4: What are the known in vitro potencies of this compound?
This compound has been shown to be a potent antagonist of CCR1 across different species.
| Species | IC50 |
| Human | 3 nM[1][2][3] |
| Rat | 11 nM[1][2][3] |
| Mouse | 81 nM[1][2][3] |
Q5: Is there a negative control compound available for this compound?
Yes, BAY-173 is the recommended negative control for experiments with this compound.[1] BAY-173 has a significantly lower in vitro potency for CCR1, with an IC50 of 1200 nM in humans.[1] Using a negative control is critical for distinguishing specific on-target effects of this compound from any potential off-target or non-specific effects.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experiments with this compound.
Issue 1: No or lower-than-expected activity of this compound.
If you are observing little to no effect of this compound in your experiments, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure that the compound has been stored correctly at -20°C and has not undergone more than two freeze-thaw cycles.[1] If in doubt, use a fresh aliquot of the compound. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line and assay. |
| Low CCR1 Expression | Confirm that your cell line expresses CCR1 at a sufficient level. This can be done using techniques such as qPCR, western blotting, or flow cytometry. |
| Assay Sensitivity | Your assay may not be sensitive enough to detect the effects of CCR1 inhibition. Consider using a more direct or sensitive readout of CCR1 activity, such as a calcium flux assay.[1] |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | This compound has low solubility.[1] Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Precipitates can lead to inconsistent concentrations between wells. Vortex the stock solution before use. |
| Cell Health and Density | Inconsistent cell numbers or poor cell viability can lead to variable responses. Ensure you are seeding a consistent number of healthy, viable cells for each experiment. Monitor cell health and confluency. |
| Inconsistent Pipetting | Small volumes of concentrated compounds can be difficult to pipette accurately. Use calibrated pipettes and appropriate techniques to ensure consistent dosing. |
| Lot-to-Lot Variation of Reagents | Reagents such as serum and media can vary between lots and impact experimental outcomes.[4][5][6] When starting a new lot of any critical reagent, it is advisable to perform a validation experiment. |
| Presence of Serum | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.[7][8] If you suspect this is an issue, consider reducing the serum concentration or using serum-free media for the duration of the compound treatment, if appropriate for your cells. |
Issue 3: Unexpected or off-target effects.
While this compound is a selective CCR1 antagonist, it is important to rule out off-target effects, especially at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Using concentrations significantly above the recommended 100 nM may increase the likelihood of off-target effects.[1] Stick to the lowest effective concentration determined from your dose-response experiments. |
| Non-specific Effects | Always include the negative control compound, BAY-173, in your experiments.[1] If you observe the same unexpected effect with both this compound and BAY-173, it is likely a non-specific or off-target effect. |
| Closest Off-Target | The closest known off-target for this compound is TMEM97 (Ki = 1476.05 nM).[1] While this is significantly higher than its affinity for CCR1, it is a point to consider if you are working with a system where TMEM97 is highly expressed or plays a critical role. |
Experimental Protocols
Chemotaxis Assay Using a Transwell System
This protocol provides a general framework for assessing the effect of this compound on chemokine-induced cell migration.
-
Cell Preparation: Culture CCR1-expressing cells (e.g., THP-1 monocytes) to a density of 0.5-1 x 10^6 cells/mL.
-
Compound Pre-incubation: Resuspend the cells in serum-free media and pre-incubate with varying concentrations of this compound (e.g., 0-100 nM) and the negative control BAY-173 for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add a CCR1 ligand (e.g., CCL3/MIP-1α) to the lower chamber of a Transwell plate.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye and a plate reader.
-
Data Analysis: Compare the number of migrated cells in the presence of this compound to the vehicle control. Calculate the IC50 value for the inhibition of chemotaxis.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for in vitro experiments using this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. eubopen.org [eubopen.org]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 7. Disparate effects of serum on basal and evoked NFAT activity in primary astrocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with BAY-3153 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-3153.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist for the C-C motif chemokine receptor 1 (CCR1).[1] It works by blocking the binding of C-C type chemokines to CCR1, which is a G-protein coupled receptor (GPCR). This receptor is highly expressed on various immune cells, including monocytes/macrophages, T-cells, and dendritic cells.[2] The antagonism of CCR1 by this compound interferes with key cellular processes such as leukocyte adhesion, transendothelial diapedesis, differentiation, proliferation, and T-cell activation.[2]
Q2: What are the expected biological outcomes of this compound treatment in preclinical models?
Based on its mechanism of action, treatment with this compound is expected to lead to a reduction in the infiltration of inflammatory cells, particularly macrophages, into tissues.[2] For instance, in a rat model of renal ischemia/reperfusion injury, administration of this compound resulted in a decrease in infiltrating macrophages, leading to reduced fibrosis and improved kidney morphology.[2] Therefore, the anticipated outcomes include anti-inflammatory and anti-fibrotic effects in relevant disease models.
Q3: Are there any known off-target effects for this compound?
This compound is a highly selective CCR1 antagonist. However, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. In a screen against a panel of 45 GPCRs, the closest identified off-target for this compound was TMEM97, with a Ki of 1476.05 nM.[2] It displays high selectivity against other chemokine receptors such as CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10, CXCR1, CXCR2, CXCR3, CXCR4, and CXCR5, with IC50 values greater than 30 µM for all.[2]
Troubleshooting Guides for Unexpected Results
Issue 1: Observation of unexpected cell proliferation or survival upon this compound treatment.
Possible Cause 1: Off-target effects.
While this compound is highly selective for CCR1, at higher concentrations it may interact with other cellular targets, such as TMEM97, which could lead to unforeseen signaling events.
Possible Cause 2: Activation of compensatory signaling pathways.
Cells can adapt to the inhibition of a specific pathway by upregulating alternative or parallel signaling cascades that promote proliferation or survival.
Possible Cause 3: Resistance Mechanisms.
Although less common in initial in vitro experiments, prolonged exposure to a drug can lead to the development of resistance. General mechanisms of drug resistance include target modification, increased drug efflux, or enzymatic inactivation of the compound.[3][4][5]
Quantitative Data Summary: this compound Specificity and Potency
| Target | Species | IC50/Ki | Assay Type |
| CCR1 | Human | 3 nM | IC50 |
| CCR1 | Rat | 11 nM | IC50 |
| CCR1 | Mouse | 81 nM | IC50 |
| TMEM97 | - | 1476.05 nM | Ki |
| CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10 | Human | > 30 µM | IC50 |
| CXCR1, CXCR2, CXCR3, CXCR4, CXCR5 | Human | > 30 µM | IC50 |
Experimental Protocol: Investigating Unexpected Cell Proliferation
Objective: To determine the cause of unexpected cell proliferation following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Negative control compound (e.g., BAY-173)[2]
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Antibodies for Western blotting (e.g., p-ERK, p-Akt, total ERK, total Akt, CCR1)
-
RNA isolation kit and reagents for qRT-PCR
-
Flow cytometer and relevant antibodies for cell surface marker analysis
Methodology:
-
Confirm On-Target Activity:
-
Perform a dose-response curve with this compound in a functional assay relevant to CCR1 signaling (e.g., chemokine-induced calcium flux or chemotaxis assay) to confirm that the compound is active at the expected concentrations.
-
-
Evaluate Off-Target Effects:
-
Titrate this compound concentrations from the expected efficacious range up to higher, potentially off-target, concentrations in your proliferation assay.
-
Include the negative control compound BAY-173 at equivalent concentrations to distinguish between specific and non-specific effects.[2]
-
-
Analyze Key Signaling Pathways:
-
Treat cells with an effective concentration of this compound and a vehicle control for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr).
-
Prepare cell lysates and perform Western blotting for key proliferation and survival pathway markers (e.g., p-ERK, p-Akt). An unexpected increase in the phosphorylation of these proteins could indicate the activation of compensatory pathways.
-
-
Investigate Gene Expression Changes:
-
Treat cells with this compound for a longer duration (e.g., 24-48 hours).
-
Isolate RNA and perform qRT-PCR to analyze the expression of genes involved in proliferation (e.g., c-Myc, Cyclin D1) and potential resistance mechanisms (e.g., ABC transporters).
-
-
Assess CCR1 Expression:
-
Use flow cytometry or Western blotting to determine the expression level of CCR1 on your cell line of interest. Low or absent expression may indicate that the observed effects are CCR1-independent.
-
Visualizations
Signaling Pathway Diagrams
Caption: Canonical signaling pathway of CCR1 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling BAY-3153
Welcome to the technical support center for BAY-3153, a selective antagonist for the C-C motif chemokine receptor 1 (CCR1). This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store this compound as a dry powder at -20°C. For short-term storage, stock solutions can be prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve this compound in an organic solvent such as DMSO. Due to its low aqueous solubility, direct dissolution in aqueous buffers is not recommended.
Q3: What is the recommended concentration of this compound for cell-based assays?
A3: The optimal concentration of this compound will vary depending on the specific cell type and experimental conditions. However, a starting concentration of up to 100 nM is recommended for cell-based assays.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Is there a negative control available for this compound?
A4: Yes, BAY-173 is the recommended negative control for experiments involving this compound. It is structurally similar but lacks significant CCR1 antagonist activity, making it suitable for distinguishing specific from non-specific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antagonist activity observed | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions from the dry powder. It is recommended to test DMSO stocks for activity if they are older than 3-6 months or have undergone more than two freeze-thaw cycles.[1] |
| Low Receptor Expression: The cell line used may have low or inconsistent expression levels of CCR1. | Confirm CCR1 expression in your cell line using techniques like flow cytometry or western blotting. Use a cell line known to have robust CCR1 expression. | |
| Incorrect Agonist Concentration: The concentration of the CCR1 agonist used to stimulate the cells may be too high, masking the effect of the antagonist. | Determine the EC50 of the agonist in your assay system and use a concentration at or near this value for stimulation in the antagonist assay. | |
| High background signal or non-specific effects | Compound Precipitation: this compound has low aqueous solubility and may precipitate in the assay medium, leading to non-specific effects or light scattering. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect for any precipitation. The use of the negative control, BAY-173, can help identify non-specific effects. |
| Cell Health: Unhealthy or overgrown cells can lead to a poor signal-to-noise ratio. | Ensure cells are in the logarithmic growth phase and have high viability. Optimize cell seeding density to avoid overgrowth. | |
| Inconsistent or variable results | Inconsistent Assay Conditions: Variations in incubation times, temperatures, or cell densities can lead to variability. | Standardize all assay parameters, including pre-incubation time with the antagonist before adding the agonist. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have effects on the cells at higher concentrations. | Perform a vehicle control experiment to assess the effect of the solvent at the final concentration used in the assay. |
Experimental Protocols
Calcium Flux Assay for CCR1 Antagonism
This protocol outlines a cell-based assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels following CCR1 activation.
Materials:
-
This compound
-
CCR1-expressing cells (e.g., THP-1)
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
DMSO
-
96-well black, clear-bottom microplate
Methodology:
-
Cell Preparation:
-
Culture CCR1-expressing cells to the appropriate density.
-
On the day of the assay, harvest and resuspend the cells in assay buffer.
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye and resuspend them in assay buffer.
-
-
Compound Addition:
-
Seed the dye-loaded cells into a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control (a known CCR1 antagonist, if available).
-
Pre-incubate the plate with this compound for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the CCR1 agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Place the microplate in a fluorescence plate reader capable of kinetic reading.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Inject the CCR1 agonist into the wells and immediately begin reading the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by its ability to inhibit the increase in fluorescence induced by the CCR1 agonist.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Data Presentation
| Parameter | Value | Reference |
| Target | C-C motif chemokine receptor 1 (CCR1) | [1] |
| Recommended Storage | -20°C (Dry powder or DMSO stock) | [1] |
| Recommended Cell Assay Concentration | Up to 100 nM | [1] |
| Negative Control | BAY-173 | [1] |
Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CCR1 Antagonist Assay
Caption: Step-by-step workflow for a cell-based CCR1 antagonist assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low antagonist activity.
References
Validation & Comparative
A Comparative Guide to CCR1 Inhibitors: BAY-3153 versus BX471
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent C-C chemokine receptor 1 (CCR1) inhibitors: BAY-3153 and BX471. CCR1 is a key G protein-coupled receptor involved in the recruitment of leukocytes to sites of inflammation, making it a significant target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. This document synthesizes available preclinical data to facilitate an objective evaluation of these two compounds.
CCR1 Signaling Pathway
CCR1 is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 undergoes a conformational change that activates Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the action of DAG, activates various downstream signaling cascades that culminate in cellular responses such as chemotaxis, degranulation, and inflammatory mediator release.[1][2][3][4]
In Vitro Performance Comparison
The following tables summarize the available in vitro data for this compound and BX471. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Potency of CCR1 Inhibitors
| Compound | Assay Type | Species | Potency (IC50 / Ki) | Reference(s) |
| This compound | Calcium Flux (IC50) | Human | 3 nM | [5] |
| Calcium Flux (IC50) | Rat | 11 nM | [5] | |
| Calcium Flux (IC50) | Mouse | 81 nM | [5] | |
| BX471 | Radioligand Binding (Ki) | Human | 1 nM | [3] |
| Radioligand Binding (Ki) | Mouse | 215 nM | [3] | |
| Calcium Flux (IC50) | Human | 5.8 nM | [3] | |
| Calcium Flux (IC50) | Mouse | 198 nM | [3] |
Table 2: Selectivity of CCR1 Inhibitors
| Compound | Selectivity Profile | Reference(s) |
| This compound | Inactive (IC50 > 30 µM) against human CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10, CXCR1, CXCR2, CXCR3, CXCR4, and CXCR5. The closest off-target in a GPCR scan is TMEM97 (Ki = 1476.05 nM). | [5] |
| BX471 | >250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4. >10,000-fold selectivity for CCR1 compared with a panel of 28 other G-protein-coupled receptors. | [3] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental procedures used to characterize these inhibitors.
Radioligand Binding Assay (for BX471)
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Generic Protocol:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably transfected with the human or mouse CCR1 gene are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) and varying concentrations of the test compound (BX471).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The unbound radioligand is washed away. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Calcium Flux Assay (for this compound and BX471)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Generic Protocol:
-
Cell Preparation: HEK293 cells expressing the CCR1 receptor are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM), which can enter the cells. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.
-
Compound Incubation: The cells are then incubated with various concentrations of the antagonist (this compound or BX471).
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3/MIP-1α) is added to the wells to stimulate the receptor.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined from the resulting dose-response curve.
In Vivo Efficacy
Both this compound and BX471 have demonstrated efficacy in animal models of inflammatory diseases.
Table 3: In Vivo Models and Outcomes
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Mouse renal ischemia/reperfusion injury | Reduction of infiltrating macrophages. | [5] |
| BX471 | Rat experimental allergic encephalomyelitis (EAE) | Effectively reduces disease severity. | [6] |
| Mouse obstructive nephropathy | Decreases renal fibrosis. | [7][8] | |
| Mouse renal ischemia-reperfusion injury | Suppressed neutrophil and macrophage infiltration. | [7][8] |
Experimental Models
-
Renal Ischemia-Reperfusion Injury (Mouse): This model mimics the acute kidney injury that can occur when blood supply to the kidney is temporarily interrupted and then restored. In this model, the renal artery is clamped for a defined period, followed by reperfusion. The efficacy of the CCR1 antagonist is assessed by measuring markers of inflammation (e.g., infiltration of macrophages and neutrophils) and tissue damage in the kidney.[7][8]
-
Experimental Allergic Encephalomyelitis (EAE) (Rat): EAE is a widely used animal model for multiple sclerosis. The disease is induced by immunizing rats with myelin-derived proteins or peptides, which leads to an autoimmune attack on the central nervous system. The effectiveness of the CCR1 inhibitor is evaluated by monitoring clinical scores of disease severity, such as paralysis, and by histological analysis of inflammation and demyelination in the brain and spinal cord.[9]
Summary and Conclusion
Both this compound and BX471 are potent and selective CCR1 antagonists. Based on the available data, BX471 has been more extensively characterized in the public domain, with a broader range of published in vitro and in vivo studies. This compound, presented as a chemical probe, also demonstrates high potency, particularly against the human receptor in functional assays.
The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the species being studied and the desired in vivo model. The lack of head-to-head comparative studies necessitates careful consideration of the available data and the specific experimental protocols under which this information was generated. This guide provides a foundational overview to aid in this critical decision-making process for researchers in the field of inflammation and drug discovery.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. eubopen.org [eubopen.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CCR1 regulates inflammatory cell infiltration after renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Experimental Autoimmune Encephalomyelitis in Mice Lacking the Cc Chemokine Receptor (Ccr2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCR1 Antagonists: BAY-3153 vs. MLN3897
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a compelling target. This receptor plays a pivotal role in mediating the migration of immune cells to sites of inflammation. This guide provides a detailed comparative analysis of two prominent small molecule CCR1 antagonists: BAY-3153 and MLN3897. We will delve into their mechanisms of action, present available in vitro and in vivo data, and provide detailed experimental protocols for key assays to support further research and development.
Mechanism of Action and Signaling Pathway
Both this compound and MLN3897 are antagonists of the CCR1 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates a signaling cascade that leads to chemotaxis, cellular activation, and inflammation. As antagonists, this compound and MLN3897 bind to CCR1 and prevent the binding of these chemokines, thereby inhibiting the downstream signaling pathways.
The canonical signaling pathway initiated by CCR1 activation involves the coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of downstream effectors like phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events are crucial for orchestrating the cellular machinery required for migration and inflammatory responses. By blocking the initial ligand binding, this compound and MLN3897 effectively abrogate this entire cascade.
Figure 1: Simplified CCR1 Signaling Pathway and Points of Inhibition by this compound and MLN3897.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and MLN3897. It is important to note that the data are from different assay formats, which should be considered when making a direct comparison.
Table 1: In Vitro Potency
| Compound | Assay Type | Species | Cell Line/System | Target | Potency |
| This compound | Calcium Flux Assay | Human | Recombinant | CCR1 | IC₅₀ = 3 nM |
| Calcium Flux Assay | Rat | Recombinant | CCR1 | IC₅₀ = 11 nM | |
| Calcium Flux Assay | Mouse | Recombinant | CCR1 | IC₅₀ = 81 nM | |
| MLN3897 | Radioligand Binding Assay | Human | THP-1 cell membranes | CCR1 | Kᵢ = 2.3 nM |
Table 2: In Vitro Functional Activity
| Compound | Assay Type | Species | Cell Type | Ligand | Effect |
| MLN3897 | CD11b Upregulation | Human | Whole blood monocytes | CCL3 | Inhibitory |
| Ligand Internalization | Human | Whole blood | alexa647-CCL3 | Inhibitory |
Table 3: Selectivity Profile
| Compound | Selectivity Information |
| This compound | Inactive against a panel of other chemokine receptors. |
| MLN3897 | Data on broad selectivity profiling is not readily available in the public domain. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay (for MLN3897)
This protocol is a generalized procedure for determining the binding affinity of a test compound to CCR1 using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for CCR1.
Materials:
-
THP-1 cell membranes (or other cells expressing CCR1)
-
[¹²⁵I]-MIP-1α (Radioligand)
-
MLN3897 (or other test compound)
-
Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., Binding Buffer without BSA)
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (MLN3897) in Binding Buffer.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of [¹²⁵I]-MIP-1α (typically at or below its Kₔ), and the cell membrane preparation.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled CCR1 ligand in addition to the radioligand and membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Calcium Flux Assay (for this compound)
This protocol describes a method to measure the ability of a compound to inhibit chemokine-induced intracellular calcium mobilization.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CCR1-mediated calcium flux.
Materials:
-
Cells expressing CCR1 (e.g., CHO or HEK293 cells stably transfected with human CCR1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
CCR1 ligand (e.g., CCL3/MIP-1α)
-
This compound (or other test compound)
-
Fluorescence plate reader with kinetic reading and automated injection capabilities
Procedure:
-
Plate the CCR1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of the test compound (this compound) and pre-incubate with the cells for a defined period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCR1 ligand (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
The IC₅₀ value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.
Figure 2: General experimental workflow for the in vitro characterization of CCR1 antagonists.
In Vivo Studies
Both this compound and MLN3897 have been evaluated in preclinical and/or clinical settings, demonstrating their potential for in vivo activity.
-
This compound: Has been tested in a mouse model of renal ischemia/reperfusion injury, where it demonstrated efficacy.
-
MLN3897: Has been evaluated in a Phase IIa clinical trial in patients with rheumatoid arthritis. The study showed that MLN3897 was well-tolerated and achieved a high degree of CCR1 occupancy.[1]
Conclusion
Both this compound and MLN3897 are potent antagonists of the CCR1 receptor with demonstrated in vitro and in vivo activity. Based on the available data, this compound shows high potency in a functional calcium flux assay across multiple species. MLN3897 exhibits high affinity in a radioligand binding assay and has progressed to clinical trials, indicating a favorable safety and pharmacokinetic profile in humans.
The choice between these two compounds for research or development purposes will depend on the specific application. The detailed experimental protocols provided in this guide should enable researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these CCR1 antagonists. The continued investigation of these and other CCR1 inhibitors holds promise for the development of novel treatments for a range of inflammatory and autoimmune diseases.
References
The Importance of a Negative Control: Utilizing BAY-173 in BAY-3153 Experiments
In the realm of scientific research, the validity of experimental findings hinges on the meticulous use of controls. For researchers investigating the C-C motif chemokine receptor 1 (CCR1), the chemical probe BAY-3153 has emerged as a potent and selective antagonist.[1] To ensure that the observed effects of this compound are indeed due to its on-target activity, a reliable negative control is indispensable. This guide provides a comprehensive comparison of this compound and its designated negative control, BAY-173, offering experimental data and detailed protocols to aid in the design of robust and well-controlled experiments.
Unveiling the Antagonists: A Head-to-Head Comparison
This compound is a highly potent and selective antagonist of CCR1, a key receptor involved in inflammatory responses.[1] Its structurally similar counterpart, BAY-173, serves as an ideal negative control due to its significantly reduced potency against CCR1.[1] This substantial difference in activity, detailed in the table below, allows researchers to distinguish between the specific effects of CCR1 inhibition by this compound and any potential off-target or non-specific effects.
| Feature | This compound (Chemical Probe) | BAY-173 (Negative Control) |
| Target | C-C motif chemokine receptor 1 (CCR1) | C-C motif chemokine receptor 1 (CCR1) |
| Human IC50 | 3 nM | 1200 nM |
| Rat IC50 | 11 nM | Not Reported |
| Mouse IC50 | 81 nM | 8500 nM |
| Molecular Weight | 505.2 g/mol | 475.1 g/mol |
| Chemical Structure (SMILES) | CCOc1cc(ccc1[Cl])N1C2CN(CC1COC2)C([C@H]1C--INVALID-LINK--.O)=O | C1--INVALID-LINK--O |
Table 1: Comparative data for this compound and BAY-173. IC50 values represent the concentration of the compound required to inhibit 50% of the CCR1 activity, highlighting the significantly lower potency of BAY-173.[1]
Visualizing the Mechanism: The CCR1 Signaling Pathway
This compound exerts its effect by blocking the CCR1 signaling pathway. Understanding this pathway is crucial for interpreting experimental results. Upon binding of its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), CCR1, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of G-proteins, leading to downstream signaling through pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K).[2] These pathways ultimately regulate cellular responses like migration, proliferation, and cytokine production, all of which are central to the inflammatory process.
Caption: CCR1 signaling cascade initiated by chemokine binding.
Experimental Design: A Workflow for Robust Data
To effectively utilize BAY-173 as a negative control, experiments should be designed to directly compare its effects to those of this compound. A typical workflow for an in vitro experiment is outlined below. This workflow ensures that any observed cellular response can be confidently attributed to the specific antagonism of CCR1 by this compound.
Caption: A typical workflow for in vitro experiments.
Detailed Methodologies for Key Experiments
To facilitate the use of this compound and BAY-173, the following are detailed, generalized protocols for two common assays used to assess CCR1 function: the calcium flux assay and the cell migration assay. It is recommended to use concentrations up to 100 nM for both this compound and BAY-173 in cellular assays.[1]
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon CCR1 activation.
Materials:
-
CCR1-expressing cells (e.g., THP-1 cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
This compound and BAY-173 stock solutions (in DMSO)
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation:
-
Plate CCR1-expressing cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight if necessary.
-
For suspension cells, wash and resuspend in assay buffer.
-
-
Dye Loading:
-
Prepare the dye-loading solution by adding the calcium-sensitive dye and Pluronic F-127 to HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Treatment:
-
During the incubation, prepare serial dilutions of this compound and BAY-173 in HBSS. Include a vehicle control (DMSO).
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Add the compound dilutions to the respective wells and incubate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the CCR1 agonist solution in HBSS.
-
Place the microplate in a fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., at 490 nm excitation and 525 nm emission for Fluo-8).
-
Establish a baseline fluorescence reading for each well.
-
Inject the CCR1 agonist into each well and continue to record the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the response against the concentration of this compound and BAY-173 to determine their respective IC50 values.
-
Cell Migration Assay
This assay assesses the ability of a compound to inhibit the chemotactic response of cells towards a CCR1 ligand.
Materials:
-
CCR1-expressing migratory cells (e.g., monocytes, T-cells)
-
Cell culture medium (serum-free for the assay)
-
Chemoattractant (CCR1 ligand, e.g., CCL5/RANTES)
-
This compound and BAY-173 stock solutions (in DMSO)
-
Transwell inserts (with appropriate pore size)
-
24-well plate
-
Staining solution (e.g., crystal violet)
-
Extraction buffer
Protocol:
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant to the lower chambers of the 24-well plate.
-
In some wells, add serum-free medium without the chemoattractant to serve as a negative control for migration.
-
-
Cell Preparation and Treatment:
-
Harvest and resuspend the CCR1-expressing cells in serum-free medium.
-
Prepare cell suspensions containing different concentrations of this compound, BAY-173, or a vehicle control.
-
Incubate the cells with the compounds for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Add the treated cell suspensions to the upper chambers of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours, but may need optimization).
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
After washing and drying, extract the stain from the cells using an extraction buffer.
-
Measure the absorbance of the extracted stain using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound and BAY-173 compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 values.
-
By adhering to these protocols and incorporating BAY-173 as a negative control, researchers can generate high-quality, reproducible data that will significantly enhance the confidence in their findings regarding the role of CCR1 in health and disease.
References
Validating the On-Target Effects of BAY-3153 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of BAY-3153, a potent and selective C-C motif chemokine receptor 1 (CCR1) antagonist. We offer a comparative analysis of this compound with other known CCR1 inhibitors, supported by experimental data. Detailed protocols for key validation assays and visual diagrams of the CCR1 signaling pathway and experimental workflows are included to facilitate robust experimental design and data interpretation.
Introduction to this compound and CCR1 Signaling
This compound is a chemical probe that acts as a selective antagonist of CCR1, a G protein-coupled receptor (GPCR) highly expressed on various immune cells, including monocytes, macrophages, and T-cells. CCR1 and its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), play a crucial role in mediating leukocyte migration to sites of inflammation.[1][2] Inhibition of CCR1 signaling is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
The binding of a chemokine to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of downstream signaling events, most notably the activation of Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]) and the activation of Protein Kinase C (PKC). These events are central to the cellular responses mediated by CCR1, such as chemotaxis, the directed migration of cells towards a chemical gradient.
Comparative Analysis of CCR1 Antagonists
To effectively evaluate the on-target effects of this compound, it is crucial to compare its performance with other well-characterized CCR1 antagonists. The following table summarizes the inhibitory potency (IC50) of this compound and selected alternative compounds against human CCR1.
| Compound Name | Type | Human CCR1 IC50 (nM) | Key Features |
| This compound | Small Molecule | 3 | High selectivity for CCR1.[1] |
| BX471 | Small Molecule | 1 (Ki) | Orally active and selective non-peptide antagonist.[3] |
| J-113863 | Small Molecule | 0.9 | Potent and selective for human and mouse CCR1.[1][2][4] |
| CCX354-C | Small Molecule | 2 | Orally-active, has been evaluated in Phase II clinical trials for rheumatoid arthritis.[5] |
| CCR1 antagonist 8 | Small Molecule | 1.8 | Potent antagonist in Ca2+ flux assays.[6] |
| CCR1 antagonist 9 | Small Molecule | 6.8 | Potent and selective in calcium flux assays.[7] |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound in new cell lines, a series of well-established cellular assays should be performed. The following protocols provide a detailed methodology for key experiments.
CCR1 Expression Confirmation in the New Cell Line
Objective: To confirm the presence of CCR1 on the surface of the selected cell line.
Method: Flow Cytometry
-
Cell Preparation: Harvest cells and wash with PBS containing 1% BSA.
-
Antibody Staining: Resuspend cells in a staining buffer and add a fluorescently labeled anti-CCR1 antibody (or an isotype control).
-
Incubation: Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with PBS to remove unbound antibodies.
-
Analysis: Resuspend the cells in PBS and analyze using a flow cytometer.
Calcium Flux Assay
Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium mobilization.
Methodology:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes.
-
Stimulation: Establish a baseline fluorescence reading, then add a CCR1 agonist (e.g., CCL3 or CCL5) to stimulate the cells.
-
Data Acquisition: Continuously measure the fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of calcium flux.[8][9][10][11]
Chemotaxis Assay
Objective: To assess the ability of this compound to block chemokine-induced cell migration.
Methodology (using a Transwell system):
-
Cell Preparation: Resuspend the cells in a serum-free medium.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound or a vehicle control.
-
Assay Setup: Place the Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add a CCR1 chemokine ligand to the lower chamber as a chemoattractant.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a few hours at 37°C to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader after staining the cells. A reduction in the number of migrated cells in the presence of this compound demonstrates its inhibitory effect on chemotaxis.[12][13][14][15][16]
Western Blot Analysis of Downstream Signaling
Objective: To examine the effect of this compound on the phosphorylation of downstream signaling molecules.
Methodology:
-
Cell Treatment: Treat the cells with this compound for a specified time, followed by stimulation with a CCR1 ligand.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of downstream kinases (e.g., p-ERK, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylation of downstream targets in this compound-treated cells will confirm its on-target effect.[17][18][19]
Conclusion
This guide provides a comprehensive approach to validating the on-target effects of this compound in new cell lines. By confirming CCR1 expression and utilizing a combination of functional assays such as calcium flux and chemotaxis, alongside biochemical methods like western blotting, researchers can confidently establish the specific inhibitory action of this compound on the CCR1 signaling pathway. The comparative data and detailed protocols herein serve as a valuable resource for scientists and drug development professionals working to characterize this and other CCR1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. J-113863 | CCR | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CCR1 antagonist 8 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bu.edu [bu.edu]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 12. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sartorius.com [sartorius.com]
- 17. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Confirming the Specificity of BAY-3153 for CCR1: A Comparative Guide
For researchers in immunology, inflammation, and drug development, the precise validation of a chemical probe's specificity is paramount. This guide provides a comprehensive comparison of BAY-3153, a selective antagonist of C-C Motif Chemokine Receptor 1 (CCR1), with other known CCR1 inhibitors. Detailed experimental protocols and supporting data are presented to aid in the objective assessment of its performance and to provide a framework for confirming its specificity.
Comparative Selectivity Profile of CCR1 Antagonists
The cornerstone of a chemical probe's utility is its selectivity for the intended target over other related proteins. The following table summarizes the inhibitory activity of this compound and other commercially available CCR1 antagonists against a panel of chemokine receptors. The data clearly illustrates the high selectivity of this compound for CCR1.
| Compound | Target | IC50 / Ki (nM) | Selectivity Profile |
| This compound | Human CCR1 | 3 (IC50) | Highly selective. IC50 > 30 µM for human CCR2, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10, CXCR1, CXCR2, CXCR3, CXCR4, and CXCR5. The closest off-target is TMEM97 (Ki = 1476.05 nM).[1] |
| Rat CCR1 | 11 (IC50) | ||
| Mouse CCR1 | 81 (IC50) | ||
| BAY-173 | CCR1 | - | Negative control for this compound.[1] |
| BI 639667 | Human CCR1 | 1.8 (IC50, Ca2+ flux) | Potent and selective antagonist.[2] |
| BX 471 | Human CCR1 | 1 (Ki) | Exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4.[3] |
| CCX354-C | Human CCR1 | - | A specific, orally administered antagonist of CCR1.[1] |
Experimental Protocols for Specificity Determination
To rigorously confirm the specificity of this compound, a multi-faceted approach employing a combination of binding and functional assays is recommended.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for CCR1 and other chemokine receptors.
Methodology:
-
Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the chemokine receptor of interest (e.g., HEK293-CCR1).
-
Assay Components:
-
Receptor-expressing cell membranes.
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-MIP-1α).
-
Varying concentrations of this compound or comparator compounds.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and a range of concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand by filtration.
-
Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the intracellular calcium influx induced by a CCR1 agonist.
Objective: To assess the functional antagonism of this compound on CCR1-mediated signaling.
Methodology:
-
Cell Preparation: Use a cell line endogenously expressing CCR1 (e.g., THP-1) or a recombinant cell line (e.g., CHO-K1/CCR1).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
Stimulate the cells with a CCR1 agonist (e.g., MIP-1α or RANTES).
-
Measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
This assay evaluates the ability of the antagonist to inhibit the directed migration of cells towards a chemokine gradient.
Objective: To confirm the inhibitory effect of this compound on a key physiological function of CCR1.
Methodology:
-
Cell Preparation: Use primary immune cells (e.g., human monocytes) or a CCR1-expressing cell line.
-
Transwell System: Utilize a Boyden chamber or a similar transwell system with a porous membrane.
-
Procedure:
-
Place a solution containing a CCR1 agonist in the lower chamber of the transwell plate.
-
Add the cells, pre-incubated with different concentrations of this compound, to the upper chamber (the insert).
-
Incubate the plate to allow for cell migration through the membrane.
-
Quantify the number of migrated cells in the lower chamber, for example, by cell counting or using a fluorescent dye.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of this compound to determine the IC50.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Conclusion
The presented data and experimental methodologies provide a robust framework for confirming the high specificity of this compound for CCR1. Its potent and selective inhibitory profile, as demonstrated through comparative data, makes it a valuable tool for researchers investigating the role of CCR1 in health and disease. For definitive validation in a specific experimental context, it is recommended to perform the described assays in the relevant cellular systems. The inclusion of the negative control, BAY-173, is crucial for distinguishing on-target from off-target effects.
References
BAY-3153: A Comparative Analysis of Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BAY-3153, a potent and selective C-C motif chemokine receptor 1 (CCR1) antagonist, against other chemokine receptors. The data presented is crucial for researchers evaluating the specificity of this chemical probe in preclinical studies.
Introduction to this compound
This compound is a chemical probe designed as a selective antagonist for CCR1.[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses by mediating the migration of various leukocytes, including monocytes/macrophages and T-cells.[3] The inhibition of CCR1 is a therapeutic strategy being explored for various inflammatory and autoimmune diseases. The utility of a chemical probe like this compound is highly dependent on its selectivity for its intended target over other related receptors.
Cross-Reactivity Data
Experimental data demonstrates that this compound is highly selective for CCR1 with minimal to no activity against a broad panel of other human chemokine receptors. The inhibitory activity of this compound was assessed using a biochemical Ca2+-flux assay, a standard method for determining the functional antagonism of GPCRs.
Table 1: Comparative Inhibitory Activity (IC50) of this compound against a Panel of Human Chemokine Receptors
| Chemokine Receptor | IC50 (µM) |
| CCR1 (Target) | 0.003 |
| CCR2 | > 30 |
| CCR3 | Inactive |
| CCR4 | > 30 |
| CCR5 | > 30 |
| CCR6 | > 30 |
| CCR7 | > 30 |
| CCR8 | > 30 |
| CCR9 | > 30 |
| CCR10 | > 30 |
| CXCR1 | > 30 |
| CXCR2 | > 30 |
| CXCR3 | > 30 |
| CXCR4 | > 30 |
| CXCR5 | > 30 |
Data sourced from EUbOPEN chemical probe profile for this compound.[3]
The data clearly indicates that this compound is a potent inhibitor of human CCR1 with an IC50 of 3 nM.[1][2][3] In contrast, its inhibitory activity against all other tested chemokine receptors from both the CCR and CXCR families is negligible, with IC50 values exceeding 30 µM.[3] This represents a selectivity of over 10,000-fold for CCR1 compared to the other tested receptors, highlighting the remarkable specificity of this compound.
Experimental Protocols
Biochemical Ca2+-flux Assay for Chemokine Receptor Activity
The cross-reactivity of this compound was determined using a functional assay that measures changes in intracellular calcium concentration following receptor activation. This is a common method for evaluating the activity of GPCRs that couple to the Gαq pathway, leading to the release of intracellular calcium stores.
Methodology:
-
Cell Line Preparation: Stable cell lines, each expressing one of the human chemokine receptors of interest (CCR1, CCR2, etc.), are cultured and maintained.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Ligand Stimulation: The corresponding chemokine ligand for the specific receptor being tested is added to the cells to stimulate receptor activation.
-
Signal Detection: The change in fluorescence, indicating the intracellular calcium flux, is measured using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the calcium response in the presence of the compound to the response in the vehicle control. The IC50 value, which is the concentration of this compound that inhibits 50% of the maximal chemokine-induced calcium response, is then determined from the dose-response curve.
Visualizing Experimental Workflow and Signaling
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the general signaling pathway of chemokine receptors.
Conclusion
The available data robustly supports the classification of this compound as a highly selective CCR1 antagonist. Its lack of significant cross-reactivity with a wide range of other chemokine receptors makes it an invaluable tool for researchers investigating the specific roles of CCR1 in health and disease. This high degree of selectivity minimizes the potential for off-target effects, thereby increasing the reliability of experimental outcomes and the translational relevance of findings. For drug development professionals, the selectivity profile of this compound serves as a benchmark for the development of new anti-inflammatory therapeutics targeting the chemokine system.
References
A Comparative Guide to the In Vivo Efficacy of BAY-3153 and Other CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of BAY-3153, a selective C-C chemokine receptor 1 (CCR1) antagonist, against other notable CCR1 antagonists that have undergone preclinical and clinical evaluation. The objective is to present a clear, data-driven comparison to aid in research and development decisions.
Introduction to CCR1 Antagonism
C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory response, primarily expressed on leukocytes such as monocytes, macrophages, and T-cells.[1] Its activation by chemokine ligands like CCL3 (MIP-1α) and CCL5 (RANTES) triggers leukocyte migration to sites of inflammation.[2][3] Consequently, antagonizing CCR1 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[3][4] Numerous CCR1 antagonists have been developed, with several advancing to clinical trials. However, many have been withdrawn due to a lack of clinical efficacy.[5][6] This guide focuses on the available in vivo data for this compound and other key CCR1 antagonists to facilitate a comparative assessment of their therapeutic potential.
Comparative In Vivo Efficacy
Direct comparative in vivo studies between this compound and other CCR1 antagonists are not publicly available. Therefore, this section summarizes the individual in vivo efficacy data for each compound from separate studies.
Table 1: Summary of In Vivo Efficacy of CCR1 Antagonists
| Compound | Animal Model | Disease/Condition | Key Findings | Reference |
| This compound | Mouse | Renal Ischemia/Reperfusion Injury | Reduction of infiltrating macrophages. | [1] |
| BX471 | Mouse | Unilateral Ureteral Obstruction (Renal Fibrosis) | Reduced infiltration of macrophages and lymphocytes; decreased interstitial CD45 positive leukocytes by ~55%. | [1][5] |
| Rat | Experimental Allergic Encephalomyelitis (EAE) | Dose-dependent improvement in disease severity. | [5] | |
| Rat | Hemorrhagic Shock | Reduced fluid requirements for resuscitation by over 60%. | [2][7] | |
| Mouse | Cerulein-Induced Acute Pancreatitis | Protected against associated lung injury by reducing neutrophil recruitment. | [8] | |
| CP-481,715 | Human CCR1 Knock-in Mouse | CCL3-Induced Neutrophil Infiltration | Inhibited neutrophil infiltration into skin and air pouch with an ED50 of 0.2 mg/kg. | [9] |
| Human CCR1 Knock-in Mouse | Delayed-Type Hypersensitivity | Significantly inhibited footpad swelling and decreased IFN-gamma and IL-2 production. | [9] | |
| AZD4818 | Human | Chronic Obstructive Pulmonary Disease (COPD) | Well tolerated but showed no beneficial treatment effect on lung function. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. Below are summaries of the experimental protocols for the key studies cited.
This compound: Murine Renal Ischemia/Reperfusion Injury Model
While a specific, detailed protocol for the this compound study was not available in the searched literature, a general protocol for this model is as follows:
-
Animal Model: Male mice (e.g., C57BL/6) are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: A flank incision is made to expose the renal pedicle. The renal artery and vein are occluded using a microvascular clamp for a defined period (e.g., 30-60 minutes) to induce ischemia. The clamp is then removed to allow reperfusion.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered, typically before or shortly after reperfusion.
-
Endpoint Analysis: After a set period (e.g., 24-48 hours), kidneys are harvested for analysis. Infiltrating macrophages can be quantified using immunohistochemistry or flow cytometry for markers such as F4/80.
BX471: Murine Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Male mice are used.
-
Surgical Procedure: The left ureter is ligated at two points and cut between the ligatures to induce obstruction.
-
Drug Administration: Mice are treated with BX471 (e.g., 20 mg/kg, s.c.) or vehicle daily for a specified period (e.g., 10 days).
-
Endpoint Analysis: Kidneys are harvested and processed for histological analysis (e.g., Sirius Red staining for collagen) and immunohistochemistry to quantify infiltrating leukocytes (e.g., CD45+ cells).
CP-481,715: Human CCR1 Knock-in Mouse Model of CCL3-Induced Neutrophil Infiltration
-
Animal Model: Mice with the murine CCR1 gene replaced by the human CCR1 gene are used, as CP-481,715 is specific for human CCR1.[9]
-
Drug Administration: CP-481,715 is administered orally at varying doses.
-
Induction of Infiltration: Murine CCL3 is injected into the skin or an air pouch.
-
Endpoint Analysis: After a few hours, the number of infiltrating neutrophils in the skin or air pouch lavage fluid is quantified. The effective dose 50 (ED50) is then calculated.
Signaling Pathways and Experimental Visualization
CCR1 Signaling Pathway
CCR1 is a G-protein coupled receptor (GPCR). Upon binding of its chemokine ligands, it initiates a signaling cascade that leads to cellular responses such as chemotaxis, proliferation, and inflammation.
Caption: Simplified CCR1 signaling pathway leading to inflammation and chemotaxis.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates a general workflow for assessing the in vivo efficacy of a CCR1 antagonist in an animal model of inflammation.
Caption: General workflow for in vivo efficacy testing of a CCR1 antagonist.
Conclusion
The selection of a CCR1 antagonist for further development will likely depend on the specific disease indication. The data presented in this guide, while not from head-to-head studies, provides a valuable starting point for researchers to compare the in vivo profiles of these compounds and to design future experiments for a more direct and comprehensive evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Animal models of rheumatoid arthritis and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemokine (C-C Motif) Receptor 1 Antagonist BX471 Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with BX471, a nonpeptide CCR1 antagonist, protects mice against acute pancreatitis-associated lung injury by modulating neutrophil recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
A Comparative Guide to the Validation of BAY-3153 in Primary Cell vs. Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of BAY-3153, a potent and selective CCR1 antagonist, in primary cell and cell line models. We will delve into the nuances of these two cellular systems, present comparative data for CCR1 antagonists, and provide detailed experimental protocols to aid in your research and development endeavors.
Introduction to this compound and the Role of CCR1
This compound is a chemical probe that acts as a selective antagonist for the C-C motif chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) highly expressed on various leukocytes, including monocytes, macrophages, and T-cells.[1] Its activation by chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) plays a crucial role in mediating leukocyte migration to sites of inflammation.[2] Consequently, CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.[2][3][4]
Primary Cells vs. Cell Lines: A Critical Evaluation for Drug Discovery
The choice between primary cells and immortalized cell lines is a critical decision in preclinical drug development, with each model offering distinct advantages and disadvantages.
Primary cells , isolated directly from tissues, provide a more physiologically relevant model, closely mimicking the in vivo environment.[5] They retain the natural cellular morphology, marker expression, and signaling functions. However, they have a finite lifespan, are more challenging to culture, and can exhibit significant donor-to-donor variability.
Cell lines , on the other hand, are immortalized, providing a consistent and readily available source of cells for high-throughput screening and long-term studies. They are generally easier to culture and transfect. However, decades of in vitro culture can lead to genetic and phenotypic drift from their tissue of origin, potentially altering their response to therapeutic agents.
Here is a summary of the key differences:
| Feature | Primary Cells | Cell Line Models |
| Physiological Relevance | High: Closely resemble in vivo tissue. | Moderate to Low: Can differ significantly from the tissue of origin. |
| Genetic & Phenotypic Stability | High: Limited passages maintain in vivo characteristics. | Low: Prone to genetic drift and altered phenotypes over time. |
| Lifespan | Finite: Undergo senescence after a limited number of passages. | Infinite: Immortalized for continuous proliferation. |
| Culture Complexity | High: Often require specialized media and are more sensitive. | Low: Generally easier to culture and maintain. |
| Reproducibility | Moderate: Subject to donor-to-donor variability. | High: Provide a consistent cellular background for experiments. |
| Availability | Limited: Dependent on tissue availability and isolation success. | High: Readily available from commercial cell banks. |
Comparative Analysis of CCR1 Antagonists
While direct head-to-head data for this compound in primary cells versus a cell line is not publicly available, we can draw insights from comparative studies of other CCR1 antagonists. For instance, one study demonstrated that while a CCR2 antagonist was more effective at blocking the migration of the THP-1 human monocytic cell line, a CCR1 antagonist was more effective at inhibiting the migration of primary rabbit splenocytes.[5] This highlights the importance of validating findings in both cell types.
The following table summarizes the activity of several CCR1 antagonists, including this compound, against human CCR1.
| Compound | Target | IC50 / Ki | Cell Type/Assay Condition | Reference |
| This compound | Human CCR1 | IC50 = 3 nM | Not specified | --INVALID-LINK-- |
| BX 471 | Human CCR1 | Ki = 1.0 nM | HEK293 cells overexpressing human CCR1 | --INVALID-LINK-- |
| CP-481715 | Human CCR1 | IC50 = 74 nM | Displacing 125I-CCL3 | --INVALID-LINK-- |
Experimental Protocols
To facilitate the validation of this compound and other CCR1 antagonists, we provide detailed protocols for two key functional assays: a chemotaxis assay and a calcium flux assay. These protocols are designed to be adaptable for both primary human monocytes and the human monocytic cell line, THP-1.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
dot
Caption: Workflow for a CCR1 antagonist chemotaxis assay.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or THP-1 cells (ATCC TIB-202)
-
Ficoll-Paque for monocyte isolation
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Recombinant human CCL3/MIP-1α
-
This compound
-
Boyden chamber with 5 µm pore size polycarbonate membrane inserts (e.g., Corning Transwell)
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Primary Human Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
THP-1 Cells: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Starvation: Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
-
Assay Setup:
-
Add serum-free RPMI-1640 containing the chemoattractant (e.g., 10 ng/mL CCL3) to the lower wells of the Boyden chamber.
-
Resuspend the starved cells in serum-free RPMI-1640.
-
In a separate plate, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein AM.
-
-
Quantification:
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader with appropriate filters (Excitation/Emission ~485/520 nm).
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
-
Calcium Flux Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
dot
Caption: Workflow for a CCR1 antagonist calcium flux assay.
Materials:
-
Primary human monocytes or THP-1 cells
-
RPMI-1640 medium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Recombinant human CCL3/MIP-1α
-
This compound
-
Fluorescence plate reader capable of kinetic reads
Protocol:
-
Cell Preparation:
-
Prepare primary human monocytes or THP-1 cells as described in the chemotaxis assay protocol.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
-
Assay Measurement:
-
Resuspend the dye-loaded cells in an appropriate assay buffer.
-
Transfer the cell suspension to a microplate.
-
Measure the baseline fluorescence for a short period.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for the desired time.
-
Add a CCR1 agonist (e.g., CCL3) to stimulate calcium influx.
-
Immediately measure the change in fluorescence over time using a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
CCR1 Signaling Pathway
The binding of a chemokine ligand, such as CCL3 or CCL5, to CCR1 initiates a downstream signaling cascade that is characteristic of G protein-coupled receptors. This pathway ultimately leads to the cellular responses of chemotaxis and inflammation.
dot
Caption: Simplified CCR1 signaling pathway.
Conclusion
The validation of CCR1 antagonists like this compound requires a comprehensive approach that leverages the strengths of both primary cell and cell line models. While cell lines offer convenience and reproducibility for initial screening, the physiological relevance of primary cells is indispensable for confirming the therapeutic potential of a compound. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary tools to conduct robust and meaningful evaluations of CCR1-targeted therapies. As the field advances, the continued use of both model systems will be crucial for translating promising preclinical findings into effective clinical treatments.
References
- 1. eubopen.org [eubopen.org]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Profiling of BAY-3153 in Human Cells: A Comparative Guide to Ensuring Target Specificity
For researchers, scientists, and drug development professionals, understanding the off-target profile of a chemical probe or drug candidate is paramount to ensuring data validity and predicting potential adverse effects. This guide provides a comparative overview of methodologies for the comprehensive off-target profiling of BAY-3153, a potent and selective CCR1 antagonist, in human cells. While this compound has demonstrated high selectivity for its intended target, a thorough investigation of its potential interactions with other cellular proteins is a critical step in its preclinical evaluation.
This compound is a chemical probe designed to selectively antagonize the C-C motif chemokine receptor 1 (CCR1), a GPCR involved in inflammatory responses.[1][2] Its primary activity is potent inhibition of CCR1 with an IC50 of 3 nM in human cells.[2] Initial selectivity screening showed it to be inactive against a panel of other chemokine receptors (CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10, CXCR1, CXCR2, CXCR3, CXCR4, and CXCR5) at concentrations up to 30 µM.[1] A broader screen against 45 GPCRs identified TMEM97 as the closest off-target, but with a significantly lower affinity (Ki = 1476.05 nM).[1]
While these initial screens are encouraging, a comprehensive off-target profile requires interrogation against a wider array of protein families, most notably the human kinome, due to the promiscuous nature of many small molecule inhibitors.[3] This guide outlines a multi-pronged approach for a thorough off-target assessment of this compound, comparing its hypothetical performance against a fictional alternative CCR1 antagonist, "Compound X," to illustrate the interpretation of potential outcomes.
Comparative Off-Target Profile: this compound vs. Compound X
The following table summarizes hypothetical data from a comprehensive off-target profiling campaign. This illustrates the type of quantitative data generated from the experimental protocols described below and provides a framework for comparing the selectivity of different compounds.
| Parameter | This compound (Experimental Data) | Compound X (Hypothetical Data) | Interpretation |
| Primary Target Potency (IC50) | CCR1: 3 nM[2] | CCR1: 5 nM | Both compounds are potent CCR1 antagonists. |
| GPCR Selectivity (Ki) | Closest off-target: TMEM97 (1476.05 nM)[1] | Closest off-target: CCR5 (250 nM) | This compound shows superior selectivity against other GPCRs. |
| Kinome Selectivity (KINOMEscan) | No significant hits (<35% inhibition at 1 µM) | Hits (>65% inhibition at 1 µM): SRC, LCK | This compound demonstrates a clean kinome profile, while Compound X may have off-target effects related to SRC and LCK signaling. |
| Cellular Target Engagement (CETSA) | CCR1 stabilization observed | CCR1, SRC, and LCK stabilization observed | CETSA confirms on-target engagement for both compounds and validates the off-target kinase interactions of Compound X in a cellular context. |
| Proteome-wide Off-Targets (Chemoproteomics) | No significant off-targets identified | Carbonic Anhydrase II identified as a potential binder | Chemoproteomics suggests a potential off-target for Compound X outside of the kinome, which warrants further investigation. |
Experimental Protocols for Off-Target Profiling
A robust off-target profiling strategy employs a combination of targeted and unbiased approaches.
Kinome-wide Profiling (KINOMEscan™)
Even for non-kinase inhibitors, screening against the human kinome is crucial due to the structural conservation of ATP-binding sites. The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction of a compound with hundreds of kinases.[4][5][6]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Principle: The test compound is incubated with a panel of human kinases, each tagged with a unique DNA identifier. An immobilized, active-site directed ligand is then added to compete for binding to the kinases.
-
Quantification: The amount of each kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has interacted with that kinase.[7]
-
Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. Significant hits are often defined as >65% or >90% inhibition at a given concentration (e.g., 1 µM).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment and can also be adapted to identify off-targets.[8][9][10] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11]
Methodology:
-
Cell Treatment: Treat human cells (e.g., a cell line endogenously expressing CCR1) with this compound or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble CCR1 (and potentially other proteins of interest) in the supernatant by Western blotting or other quantitative proteomics methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. A proteome-wide analysis of the soluble fraction can reveal unexpected stabilized proteins, which represent potential off-targets.
Chemical Proteomics
Unbiased chemical proteomics approaches aim to identify all proteins that interact with a compound in a cellular lysate.
Methodology:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that is immobilized on a solid support (e.g., beads) via a linker.
-
Protein Pull-down: Incubate the affinity probe with a lysate from human cells. Proteins that bind to this compound will be captured on the beads.
-
Elution and Identification: Wash the beads to remove non-specific binders, then elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to those from a control experiment using beads without the compound to identify specific interactors.
Visualizing Key Concepts
To aid in the understanding of the context and workflow of off-target profiling for this compound, the following diagrams are provided.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: A tiered workflow for comprehensive off-target profiling of a compound.
Caption: A decision tree for interpreting and acting on identified off-targets.
By employing a multi-faceted approach as outlined in this guide, researchers can build a comprehensive understanding of the selectivity profile of this compound and other drug candidates, thereby increasing the confidence in experimental results and better anticipating their biological effects.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the CCR1 Antagonist BAY-3153: Performance and Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical probe BAY-3153, a selective antagonist of the C-C chemokine receptor 1 (CCR1). Due to the limited number of publicly available studies on this compound, this guide focuses on its known characteristics and provides a comparative analysis with other well-established CCR1 antagonists to aid in experimental design and data interpretation.
While direct inter-laboratory reproducibility data for this compound is not yet available in published literature, this guide serves as a foundational resource for researchers. By presenting the available data and comparing it with alternative compounds, we aim to facilitate the establishment of robust and reproducible experimental protocols.
Performance and Characteristics of this compound
This compound is a potent and selective chemical probe for CCR1, a key receptor in inflammatory responses.[1] It is made available to the scientific community through open science platforms like the Structural Genomics Consortium (SGC) and EUbOPEN to encourage research into the role of CCR1 in disease.[2]
In Vitro Activity
The primary in vitro characterization of this compound has been through calcium flux assays, which measure the inhibition of chemokine-induced intracellular calcium mobilization.
| Compound | Target Species | Assay Type | IC50 (nM) | Source |
| This compound | Human | Ca2+-flux | 3 | [1][3] |
| Rat | Ca2+-flux | 11 | [1][3] | |
| Mouse | Ca2+-flux | 81 | [1][3] | |
| BAY-173 (Negative Control) | Human | Ca2+-flux | >10,000 | [1] |
Table 1: In Vitro Potency of this compound and its Negative Control.
In Vivo Application
A key reported in vivo application of this compound is in a rat model of renal ischemia/reperfusion injury. Administration of this compound at a dose of 10 mg/kg was shown to reduce the infiltration of macrophages into the affected tissue.[1]
Comparison with Alternative CCR1 Antagonists
Several other CCR1 antagonists have been described in the literature, some of which have progressed to clinical trials. This section provides a comparison of this compound with a selection of these alternatives.
| Compound | Developer/Source | Key In Vitro Data | Reported In Vivo Models | Notes |
| This compound | Bayer / SGC / EUbOPEN | hCCR1 IC50 = 3 nM | Rat renal ischemia/reperfusion | Chemical probe with a negative control (BAY-173) and orthogonal probe (BI 639667) available.[1] |
| BI 639667 | Boehringer Ingelheim | hCCR1 IC50 = 5.4 nM | Limited rodent cross-reactivity, not extensively tested in vivo. | Orthogonal probe to this compound. |
| BX471 | Berlex Biosciences | hCCR1 Ki = 1 nM | Mouse models of renal fibrosis, sepsis, and multiple sclerosis. | Orally active. |
| MLN3897 | Millennium Pharmaceuticals | hCCR1 IC50 = 1.6 nM | Preclinical models of inflammatory disease. | Advanced to clinical trials for rheumatoid arthritis. |
| CP-481,715 | Pfizer | hCCR1 Kd = 9.2 nM | Preclinical models of inflammation. | Advanced to clinical trials for rheumatoid arthritis. |
Table 2: Comparison of this compound with other CCR1 Antagonists.
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of experimental findings. Below are methodologies for key assays relevant to the study of this compound and other CCR1 antagonists.
In Vitro Calcium Flux Assay
This assay is fundamental for determining the potency of CCR1 antagonists.
-
Cell Culture: Use a cell line stably expressing the CCR1 receptor of the desired species (e.g., HEK293 or CHO cells).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specified period.
-
Ligand Stimulation: Add a CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium flux against the antagonist concentration to determine the IC50 value.
In Vivo Renal Ischemia/Reperfusion Model (Rat)
This model is used to assess the in vivo efficacy of CCR1 antagonists in an inflammatory setting.
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley).
-
Surgical Procedure: Perform a midline laparotomy to expose the renal pedicles. Induce ischemia by clamping the renal arteries for a defined period (e.g., 45 minutes).
-
Reperfusion: Remove the clamps to allow blood flow to be restored.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control at a specified time point (e.g., just before reperfusion).
-
Endpoint Analysis: At a predetermined time after reperfusion (e.g., 24 or 48 hours), euthanize the animals and collect kidney tissue and blood samples.
-
Outcome Measures: Assess kidney function (e.g., serum creatinine (B1669602) and BUN levels) and quantify macrophage infiltration in the kidney tissue using immunohistochemistry or flow cytometry.
Visualizing Pathways and Workflows
CCR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CCR1 receptor upon binding of its chemokine ligands, and the point of inhibition by antagonists like this compound.
Caption: CCR1 signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a CCR1 antagonist.
Caption: Workflow for in vivo efficacy testing of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BAY-3153, a Selective CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
I. Understanding the Compound: Key Characteristics of BAY-3153
A summary of the known properties of this compound is presented below. This information is critical for assessing potential hazards and determining the appropriate disposal pathway.
| Property | Value |
| Compound Type | Selective CCR1 Antagonist (Chemical Probe) |
| Primary Hazard | Biologically active small molecule; potential for unforeseen toxicological effects. |
| Physical Form | Typically a solid powder. |
| Storage | As a dry powder or in DMSO stock solutions at -20°C. |
II. Core Principle: Treat as Hazardous Chemical Waste
In the absence of a specific Safety Data Sheet (SDS), all waste containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste.[1][2][3][4][5][6] This approach ensures the highest level of safety and regulatory compliance. Under no circumstances should this compound waste be disposed of in regular trash or poured down the drain.[1][3]
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Step 1: Segregation of Waste
Proper segregation is the first critical step in safe chemical waste management.[3][5]
-
Solid Waste:
-
Collect unused or expired solid this compound.
-
Gather any contaminated disposable materials such as pipette tips, vials, gloves, and weighing papers.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
-
Liquid Waste:
Step 2: Container Selection and Labeling
The integrity and clear identification of waste containers are paramount.
-
Container Requirements:
-
Use containers that are chemically compatible with the waste they will hold. The original container is often a good choice.[1][6]
-
Ensure containers are in good condition, with secure, tight-fitting lids to prevent leaks or spills.[2][5]
-
Do not overfill containers; leave adequate headspace for expansion.[2][8]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2][7]
-
The label must include the full chemical name: "this compound".
-
Indicate the major components and their approximate concentrations.
-
Record the accumulation start date (the date the first waste was added to the container).[7]
-
Step 3: Storage of Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely and securely within the laboratory prior to collection.
-
Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[2][4][8]
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks or spills.[1][5]
-
Keep waste containers securely closed except when adding waste.[1][2][4]
Step 4: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS department for the removal and disposal of the hazardous waste.
-
Once a waste container is full or has reached its accumulation time limit (as per your institution's policy), arrange for its disposal through your EHS department.[7]
-
Complete any required hazardous waste pickup request forms.
-
The primary and recommended method of disposal for this type of chemical waste is through an approved waste disposal plant, which will be managed by your EHS office.
IV. Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound and its waste, all personnel must wear appropriate Personal Protective Equipment (PPE).
-
Standard Laboratory PPE: This includes safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Respiratory Protection: When handling the powdered form of this compound, a dust mask or respirator may be necessary to prevent inhalation.
-
Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.[7]
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling BAY-3153
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BAY-3153, a selective C-C motif chemokine receptor 1 (CCR1) antagonist. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | ASTM D6319 | Prevents skin contact with the compound. Double gloving provides an additional barrier. |
| Eye Protection | Safety Goggles with Side Shields | ANSI Z87.1 | Protects eyes from splashes or aerosolized particles. |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect personal clothing and skin from contamination. | |
| Respiratory | Fume Hood or Ventilated Enclosure | ASHRAE 110 | Essential for handling the powdered form of the compound to prevent inhalation of airborne particles. |
Experimental Protocol: Handling and Disposal of this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Weighing:
- All handling of powdered this compound must be conducted within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation risk.
- Before handling, ensure all required PPE is correctly worn.
- Use appropriate tools (e.g., spatulas, weighing paper) for transferring and weighing the compound.
- Clean all surfaces and equipment thoroughly after use.
2. Solution Preparation:
- When dissolving this compound, add the solvent to the solid compound slowly to avoid splashing.
- If sonication is required, ensure the vial is securely capped and visually inspect for any leaks before and after the procedure.
3. Administration (In Vitro/In Vivo):
- For in vitro studies, use appropriate sterile techniques within a biological safety cabinet.
- For in vivo studies, ensure proper animal handling and dosing procedures are followed in accordance with institutional guidelines.
4. Spill Management:
- In case of a spill, immediately alert others in the vicinity.
- For small spills of powdered compound, gently cover with absorbent material to avoid generating dust and then decontaminate the area.
- For liquid spills, absorb with appropriate spill pads.
- All contaminated materials must be disposed of as hazardous waste.
5. Disposal:
- All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated, sealed hazardous waste container.
- Liquid waste containing this compound should be collected in a clearly labeled, sealed waste container.
- Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. Always perform a risk assessment before beginning any new experimental procedure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
